(Rac)-Lartesertib
Description
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.
LARTESERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2495096-26-7 |
|---|---|
Molecular Formula |
C23H21FN6O3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxy-4-pyridinyl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3 |
InChI Key |
WNEFOSMCGCLLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Lartesertib: A Technical Deep Dive into its DNA Damage Response Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that maintains genomic integrity.[3] In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM initiates a signaling cascade that orchestrates cell cycle checkpoints, DNA repair, and, in cases of irreparable damage, apoptosis.[3] Many cancer cells exhibit a heightened reliance on DDR pathways for survival due to increased genomic instability and replication stress. Consequently, targeting key DDR kinases like ATM presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the DNA damage response, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Lartesertib functions as an ATP-competitive inhibitor of ATM kinase.[1] By binding to the kinase domain of ATM, Lartesertib effectively blocks its catalytic activity, preventing the autophosphorylation of ATM at serine 1981, a critical step in its activation following the detection of DSBs.[4] This inhibition sets off a cascade of downstream effects that ultimately compromise the cancer cell's ability to respond to and repair DNA damage.
The primary consequences of ATM inhibition by Lartesertib include:
-
Abrogation of Cell Cycle Checkpoints: Activated ATM normally phosphorylates and activates downstream effectors such as Checkpoint Kinase 2 (CHK2) and p53.[3] This leads to cell cycle arrest, providing time for DNA repair. Lartesertib prevents the phosphorylation of these key proteins, thereby disrupting the G1/S and G2/M checkpoints and allowing cells with damaged DNA to proceed through the cell cycle.[5][6] This premature mitotic entry with unrepaired DNA can lead to mitotic catastrophe and cell death.
-
Inhibition of DNA Repair: ATM plays a pivotal role in initiating the repair of DSBs, primarily through the homologous recombination (HR) pathway. By inhibiting ATM, Lartesertib suppresses the repair of these lethal DNA lesions.
-
Sensitization to DNA Damaging Agents: By crippling the cell's ability to repair DSBs, Lartesertib sensitizes cancer cells to the effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][5] This forms the basis for its investigation in combination therapies.
-
Induction of Synthetic Lethality: In cancers with pre-existing defects in other DDR pathways (e.g., mutations in BRCA1/2), the inhibition of ATM can be synthetically lethal. These cancer cells are already compromised in their ability to repair DNA and become critically dependent on the ATM pathway for survival. Lartesertib exploits this dependency, leading to selective killing of tumor cells while sparing normal cells with intact DDR pathways.[3] This principle is also being explored in combination with inhibitors of other DDR proteins, such as the ATR (Ataxia-Telangiectasia and Rad3-related) kinase.[3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| ATM Kinase Inhibition (IC50) | < 1 nM | Cell-free biochemical assay | [1][7] |
| Cellular Inhibition of ATM Phosphorylation (IC50) | 9 - 64 nM | Panel of 8 cancer cell lines | [5] |
| Cellular Inhibition of CHK2 Phosphorylation (IC50) | 9 - 64 nM | Panel of 8 cancer cell lines | [5] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study NCT04882917)
| Parameter | Dose Range | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 100 - 400 mg QD | 300 mg once daily | Advanced solid tumors | [8][9] |
| Median Time to Maximum Plasma Concentration (Tmax) | 100 - 400 mg QD | 1 - 2 hours | Advanced solid tumors | [8][9] |
| Mean Elimination Half-life (t1/2) | 100 - 400 mg QD | 5 - 7 hours | Advanced solid tumors | [8][9] |
| Target Inhibition (γ-H2AX reduction) | 100 - 400 mg QD | 80% - 100% | Advanced solid tumors | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Lartesertib and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Caption: A representative experimental workflow for assessing the effect of Lartesertib on ATM signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound are provided below.
Western Blot Analysis of ATM Signaling Pathway
This protocol is based on the methods described for preclinical studies of Lartesertib (M4076).[5]
-
Cell Culture and Treatment:
-
Human lung carcinoma A549 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded at an appropriate density and allowed to adhere overnight.
-
Cells are pre-treated with 1 µM Lartesertib or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, cells are exposed to 5 Gy of ionizing radiation.
-
Cell lysates are prepared 6 hours post-irradiation.
-
-
Protein Extraction and Quantification:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein concentration in the supernatant is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are resolved on a 4-12% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total forms of ATM, CHK2, p53, KAP1, and a loading control (e.g., β-actin).
-
The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
This is a generalized protocol for assessing cell cycle distribution.
-
Cell Treatment and Preparation:
-
Cells are treated with Lartesertib at various concentrations for a specified duration (e.g., 24 hours).
-
For S-phase analysis, cells are pulsed with 10 µM Bromodeoxyuridine (BrdU) for 1 hour before harvesting.[6]
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, and stored at -20°C overnight.
-
-
Staining:
-
Fixed cells are washed with PBS and then treated with 2N HCl and 0.5% Triton X-100 to denature the DNA.
-
Cells are neutralized with 0.1 M sodium borate.
-
Cells are incubated with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).[6]
-
Cells are then stained with a DNA-intercalating dye such as 7-Aminoactinomycin D (7-AAD) in a solution containing RNase A.[6]
-
-
Flow Cytometry:
-
Samples are analyzed on a flow cytometer.
-
The fluorescence of the anti-BrdU antibody and 7-AAD is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a standard protocol to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Staining:
-
Cells are treated with Lartesertib as required.
-
Both adherent and suspension cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
1X Annexin V binding buffer is added to each sample before analysis on a flow cytometer.
-
The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
-
Conclusion
This compound is a highly potent and selective ATM inhibitor that disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and inhibition of DNA repair, provides a strong rationale for its clinical development, both as a monotherapy in tumors with specific DDR deficiencies and as a sensitizing agent in combination with DNA-damaging therapies. The quantitative data from early clinical trials are encouraging, demonstrating target engagement at tolerable doses. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of oncology and DNA damage response. Further investigation into biomarkers that predict sensitivity to Lartesertib will be crucial for its successful clinical implementation.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. TUNEL assay - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nationwidechildrens.org [nationwidechildrens.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Lartesertib: A Selective ATM Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, particularly in sensing and initiating the repair of DNA double-strand breaks (DSBs).[2][4] In many cancer cells, the DDR pathway is upregulated, enabling them to survive the DNA damage caused by chemo- and radiotherapy.[5] By inhibiting ATM, Lartesertib prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells.[3] This mechanism of action makes Lartesertib a promising candidate for sensitizing tumors to DNA-damaging agents and for use in combination therapies.[1][4]
Biochemical and Cellular Activity
Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and effective target engagement in cellular models. Its high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.
Table 1: Biochemical Potency of Lartesertib
| Target | IC50 | Assay Conditions |
| ATM Kinase | < 1 nM | ATP-competitive assay |
| ATM Kinase | 0.2 nM | Near ATM Km ATP concentration |
Data sourced from multiple preclinical studies.[1][6]
Table 2: Cellular Activity of Lartesertib
| Cell Lines | Cellular IC50 (ATM/CHK2 phosphorylation) | Assay Conditions |
| Panel of 8 cancer cell lines | 9 - 64 nM | Inhibition of IR-induced phosphorylation |
This data represents the effective concentration range for target inhibition in a cellular context.[4]
Kinase Selectivity
A key feature of Lartesertib is its exceptional selectivity for ATM kinase. This specificity is critical for reducing the potential for off-target toxicities.
Table 3: Kinase Selectivity Profile of Lartesertib
| Kinase Panel | Concentration | Result |
| 583 kinases | 100 nM | No inhibition observed |
This broad screening demonstrates the high selectivity of Lartesertib for its intended target.[3]
Preclinical In Vivo Efficacy
Preclinical studies using xenograft models have shown that Lartesertib, in combination with DNA-damaging therapies, leads to significant tumor growth inhibition and even complete tumor regression.
Table 4: In Vivo Efficacy of Lartesertib in Combination with Radiotherapy
| Xenograft Model | Treatment | Outcome |
| FaDu (human squamous cell carcinoma) | Lartesertib + Ionizing Radiation | Complete tumor regression |
| Triple-negative breast cancer (26 models) | Lartesertib + ATR inhibitor | Significant tumor growth inhibition |
These studies highlight the potent radiosensitizing and synergistic effects of Lartesertib.[3][7]
Clinical Pharmacokinetics
The first-in-human Phase I study of Lartesertib has provided initial pharmacokinetic data in patients with advanced solid tumors.
Table 5: Pharmacokinetic Parameters of Lartesertib in Humans
| Parameter | Value | Dosing |
| Median Tmax | ~0.5 - 2 hours | 100-400 mg once daily |
| Mean Elimination Half-life (t1/2) | ~2 - 10 hours | 100-400 mg once daily |
These results indicate rapid absorption and a manageable half-life for once-daily oral dosing.[8]
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway and Lartesertib's Mechanism of Action
Caption: ATM signaling pathway initiated by DNA double-strand breaks and the inhibitory action of Lartesertib.
Experimental Workflow: ATM Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro potency of an ATM inhibitor like Lartesertib.
Logical Flow for Preclinical Evaluation of an ATM Inhibitor
Caption: Logical progression of preclinical studies for the development of an ATM inhibitor.
Detailed Experimental Protocols
The following are representative methodologies for key experiments used in the evaluation of Lartesertib, based on standard practices in the field.
ATM Kinase Inhibition Assay (Biochemical)
-
Reagents and Materials: Recombinant human ATM kinase, biotinylated peptide substrate (e.g., a p53-derived peptide), ATP, Lartesertib in various concentrations, assay buffer (e.g., Tris-HCl, MgCl2, DTT), streptavidin-coated plates, phospho-specific antibody conjugated to a reporter (e.g., HRP or a fluorescent probe), and a suitable detection substrate.
-
Procedure:
-
Add assay buffer to the wells of a streptavidin-coated microplate.
-
Add serial dilutions of Lartesertib or vehicle control (DMSO) to the wells.
-
Add recombinant ATM kinase and the biotinylated peptide substrate to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
Wash the plate to remove unbound reagents.
-
Add the phospho-specific detection antibody and incubate to allow for binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of Lartesertib. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for Phospho-ATM and Downstream Targets
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., FaDu, A549) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Lartesertib or vehicle for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a radiomimetic chemical.
-
Harvest the cells at different time points post-treatment.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), total CHK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein and loading control.
Cellular Viability (Clonogenic Survival) Assay
-
Cell Plating and Treatment:
-
Plate a known number of cells in multi-well plates and allow them to attach.
-
Treat the cells with Lartesertib at various concentrations for a defined period.
-
Expose the cells to a range of doses of ionizing radiation.
-
Remove the drug-containing medium and replace it with fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
-
Quantification and Analysis:
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Analyze the data to determine the dose-enhancement factor of Lartesertib.
-
In Vivo Xenograft Studies
-
Animal Models and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously implant a suspension of human cancer cells (e.g., FaDu) into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).
-
-
Treatment Regimen:
-
Randomize the mice into treatment groups (e.g., vehicle control, Lartesertib alone, radiation alone, Lartesertib + radiation).
-
Administer Lartesertib orally at a predetermined dose and schedule.
-
Deliver a fractionated course of ionizing radiation to the tumors.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between groups.
-
Conclusion
This compound is a potent, selective, and orally bioavailable ATM kinase inhibitor with a compelling preclinical profile. Its ability to effectively sensitize cancer cells to DNA-damaging agents has been demonstrated in both in vitro and in vivo models. The initial clinical data on its pharmacokinetics and safety are encouraging. Ongoing and future clinical trials will further elucidate the therapeutic potential of Lartesertib, particularly in combination with radiotherapy, chemotherapy, and other DDR inhibitors, for the treatment of a range of solid tumors. This in-depth guide provides a comprehensive overview of the technical data and methodologies that form the basis of its development, serving as a valuable resource for the scientific and drug development community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of (Rac)-Lartesertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical pathway for cell survival upon DNA double-strand breaks (DSBs).[3] In many cancers, the DDR pathway is dysregulated, making it a compelling target for therapeutic intervention. Lartesertib's inhibition of ATM-mediated signaling prevents the repair of DNA damage, leading to tumor cell apoptosis and sensitizing cancer cells to chemo- and radiotherapy.[2] This technical guide provides an in-depth summary of the in vitro characterization of (Rac)-Lartesertib, including its biochemical and cellular activity, detailed experimental protocols, and visualizations of its mechanism of action.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of ATM kinase. In biochemical assays, Lartesertib demonstrates sub-nanomolar potency against ATM. Its selectivity has been profiled against a panel of related kinases, revealing a high degree of specificity for ATM.
Table 1: Biochemical Potency and Selectivity of Lartesertib
| Kinase | IC50 (nM) | Fold Selectivity (vs. ATM) |
| ATM | 0.2[2] | 1 |
| DNA-PK | 600[4] | 3000 |
| ATR | >30,000[5] | >150,000 |
| PI3K | >9,000[5] | >45,000 |
Data compiled from multiple sources. Fold selectivity is calculated as IC50 (Kinase) / IC50 (ATM).
Cellular Activity
Lartesertib effectively suppresses ATM signaling in cellular contexts, leading to the inhibition of cancer cell growth and proliferation. Its cellular potency has been demonstrated through the inhibition of ATM-mediated phosphorylation of downstream targets and by assessing its impact on cancer cell line viability.
Inhibition of ATM Signaling in Cancer Cell Lines
Lartesertib demonstrates potent on-target activity in a variety of cancer cell lines by inhibiting the autophosphorylation of ATM and the phosphorylation of its downstream effector, CHK2.
Table 2: Cellular Potency of Lartesertib in Inhibiting ATM/CHK2 Phosphorylation
| Cell Line | Cancer Type | Cellular IC50 (nM) |
| Panel of 8 cancer cell lines | Various | 9 - 64[5] |
The specific cell lines within the panel were not detailed in the available source.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of Lartesertib as a single agent have been evaluated across various cancer cell lines. While specific GI50 values from a comprehensive panel were not publicly available within the searched literature, the potent inhibition of the critical survival pathway ATM suggests significant anti-proliferative activity. Lartesertib has been shown to suppress clonogenic cancer cell growth.[2] Furthermore, it has been extensively evaluated in combination with other agents in large panels of cancer cell lines, indicating its broad potential.[5][6]
Experimental Protocols
In Vitro ATM Kinase Assay
This protocol outlines a method for determining the in vitro potency of Lartesertib against ATM kinase.
Materials:
-
Recombinant human ATM kinase
-
ATM substrate (e.g., a peptide containing the optimal ATM recognition sequence)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
Lartesertib (serial dilutions)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of Lartesertib in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the ATM kinase and the substrate to the kinase reaction buffer.
-
Add the diluted Lartesertib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer.
-
Calculate the percent inhibition for each Lartesertib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (GI50) Assay
This protocol describes a method to assess the anti-proliferative effect of Lartesertib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Lartesertib (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B)
-
96-well clear or opaque-walled plates
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Lartesertib or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated cells.
-
Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting to a non-linear regression curve.
Western Blot Analysis of ATM Signaling
This protocol details the method to analyze the inhibition of ATM signaling by Lartesertib in cells.
Materials:
-
Cancer cell line
-
Lartesertib
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pATM Ser1981, anti-ATM, anti-pCHK2 Thr68, anti-CHK2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells and allow them to attach.
-
Pre-treat the cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).
-
Induce DNA damage (e.g., by exposing cells to ionizing radiation).
-
After a further incubation period, lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Lartesertib on the phosphorylation of ATM and its downstream targets.
Visualizations
ATM Signaling Pathway and Inhibition by Lartesertib
The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of Lartesertib.
Caption: Lartesertib inhibits ATM activation, blocking downstream signaling and cellular responses to DNA damage.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like Lartesertib.
Caption: A stepwise approach for the comprehensive in vitro evaluation of a kinase inhibitor.
References
- 1. ATM Targeting [merckgrouponcology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Lartesertib Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[3] In many cancers, the DDR pathway is dysregulated, making it a compelling target for therapeutic intervention. Lartesertib functions by inhibiting ATM kinase activity, thereby preventing the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells and sensitizing them to DNA-damaging agents like chemotherapy and radiotherapy.[1][4]
This technical guide provides a comprehensive overview of the target validation of this compound in various cancer cell lines. It includes a summary of its efficacy, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Lartesertib (M4076) Biochemical and Cellular Potency
Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and potent inhibition of ATM signaling in cellular contexts.
| Assay Type | Target | IC50 | Cell Lines | Reference |
| Biochemical Kinase Assay | ATM | < 1 nM | N/A | [5] |
| Cellular ATM/CHK2 Phosphorylation Inhibition | ATM/CHK2 | 9 - 64 nM | Panel of 8 cancer cell lines (A375, A549, FaDu, HCC1187, HT29, MCF-7, NCI-H460, and SW620) | [2] |
IC50: Half-maximal inhibitory concentration
Lartesertib (M4076) Monotherapy and Combination Efficacy in Cancer Cell Lines
While specific IC50 values for cell viability across a wide range of cancer cell lines are not extensively published in a single source, studies have shown that Lartesertib demonstrates significant anti-proliferative and pro-apoptotic effects, particularly in combination with other agents.
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| Panel of 34 cancer cell lines | Various | ATR inhibitors (M4344, M6620) | Synergistic inhibition of cell growth | [6] |
| MiaPaCa2 | Pancreatic Cancer | ATR inhibitor (M4344) | Complete tumor growth inhibition in xenograft model | [6] |
| MV4-11 | Acute Myeloid Leukemia | ATR inhibitor (M4344) | Enhanced tumor growth inhibition in xenograft model | [6] |
| Panel of 26 TNBC PDX models | Triple-Negative Breast Cancer | ATR inhibitor (M4344) | Significant tumor growth inhibition | [6] |
TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft
Experimental Protocols
Western Blot Analysis of ATM Signaling Pathway Inhibition
This protocol details the procedure to assess the inhibition of ATM signaling by Lartesertib through the analysis of key downstream protein phosphorylation.
a. Cell Lysis and Protein Quantification:
-
Seed cancer cells (e.g., A549, FaDu) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Lartesertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours) prior to inducing DNA damage.
-
Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour or ionizing radiation at 5 Gy).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-CHK2 (Thr68)
-
Total CHK2
-
Phospho-p53 (Ser15)
-
Total p53
-
γH2AX (Ser139)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
This assay assesses the ability of single cancer cells to form colonies after treatment with Lartesertib, providing a measure of cytotoxicity.
a. Cell Plating and Treatment:
-
Harvest exponentially growing cancer cells and prepare a single-cell suspension.
-
Count the cells and plate a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a range of Lartesertib concentrations.
b. Colony Formation and Staining:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
c. Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
In Vitro Radiosensitization Assay
This protocol determines the ability of Lartesertib to enhance the cytotoxic effects of ionizing radiation.
a. Cell Treatment and Irradiation:
-
Plate cells for a clonogenic assay as described above.
-
After 24 hours, treat the cells with a fixed, non-toxic concentration of Lartesertib for a predetermined time (e.g., 2 hours) before irradiation.
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.
-
After irradiation, replace the medium with fresh, drug-free medium.
b. Colony Formation and Analysis:
-
Follow the steps for colony formation, staining, and counting as described in the clonogenic survival assay protocol.
-
Plot the surviving fraction as a function of the radiation dose for both the Lartesertib-treated and untreated cells on a semi-logarithmic graph.
-
Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 50% or 10%). DEF = (Dose of radiation alone to achieve x% survival) / (Dose of radiation + Lartesertib to achieve x% survival). A DEF greater than 1 indicates radiosensitization.
Mandatory Visualizations
Caption: ATM Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (Rac)-Lartesertib in Cell Cycle Checkpoints: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lartesertib (also known as M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide delineates the pivotal role of Lartesertib in the modulation of cell cycle checkpoints. By inhibiting ATM, Lartesertib disrupts the signaling cascade that leads to cell cycle arrest in response to DNA double-strand breaks (DSBs), thereby potentiating the efficacy of DNA-damaging agents and exploiting synthetic lethality in cancers with deficient DDR pathways. This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for studying the effects of Lartesertib on cell cycle progression. The term "(Rac)-Lartesertib" is not substantiated by current scientific literature; therefore, this guide will refer to the compound as Lartesertib.
Introduction: The ATM Kinase and Cell Cycle Control
The integrity of the genome is paramount for cellular function and survival. Cells have evolved a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions. A master regulator of the DDR is the ATM kinase, a serine/threonine protein kinase.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1][2]
Cell cycle checkpoints are critical control points that ensure the fidelity of cell division. The primary checkpoints are the G1/S checkpoint, which prevents the replication of damaged DNA, and the G2/M checkpoint, which halts entry into mitosis if DNA is damaged.[3] ATM plays a crucial role in activating both of these checkpoints through the phosphorylation of downstream effectors such as CHK2 and p53.[1]
Lartesertib: A Selective ATM Kinase Inhibitor
Lartesertib is a highly potent and selective, orally bioavailable inhibitor of ATM kinase.[4] It acts by competing with ATP for the kinase domain of ATM, thereby preventing the phosphorylation of its downstream targets. This inhibition of ATM activity disrupts the DDR signaling pathway, leading to a failure of cell cycle checkpoint activation in the presence of DNA damage.
Mechanism of Action: Abrogation of Cell Cycle Checkpoints
The primary mechanism by which Lartesertib influences the cell cycle is through the abrogation of DNA damage-induced checkpoints. In a normal cellular response to DSBs, activated ATM would phosphorylate key substrates to induce cell cycle arrest. By inhibiting ATM, Lartesertib prevents these phosphorylation events, allowing cells with damaged DNA to progress through the cell cycle. This can lead to mitotic catastrophe and cell death, particularly in cancer cells that are often more reliant on checkpoint mechanisms due to underlying genomic instability.
Impact on the G1/S Checkpoint
The ATM-CHK2-p53 signaling axis is a cornerstone of the G1/S checkpoint. Upon DNA damage, ATM phosphorylates and activates CHK2, which in turn phosphorylates and stabilizes p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, leading to the inhibition of CDK2/cyclin E complexes and subsequent G1 arrest. Lartesertib, by inhibiting ATM, prevents the initiation of this cascade, thereby abrogating the G1/S checkpoint.
Impact on the G2/M Checkpoint
ATM also contributes to the G2/M checkpoint by activating pathways that lead to the inhibition of the CDK1/cyclin B complex, the master regulator of mitotic entry. Lartesertib's inhibition of ATM can lead to a failure to arrest in G2 in response to DNA damage, forcing cells to enter mitosis with unrepaired chromosomes.
Quantitative Data
In Vitro ATM Kinase Inhibition
Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays.
| Compound | Assay Type | IC50 (nM) | Reference |
| Lartesertib | In vitro ATM Inhibition Assay | 17.22 ± 3.39 |
Cellular Activity and Pharmacodynamics
While specific IC50 values for Lartesertib across a wide range of cancer cell lines are not extensively published in the public domain, preclinical studies have shown its ability to enhance the sensitivity of various cancer cell lines to radiotherapy, including those from head and neck, colon, lung, gastric, breast, and melanoma cancers.[4] This radiosensitizing effect is a direct consequence of its ability to inhibit ATM-mediated DNA repair and cell cycle arrest.
Pharmacodynamic studies from a first-in-human clinical trial of Lartesertib monotherapy showed a trend of reduction in γH2AX levels, a marker of DNA double-strand breaks.[4] This indicates target engagement and inhibition of the DNA damage response pathway in patients. A target inhibition of 80% to 100% was observed.[4]
Experimental Protocols
In Vitro ATM Kinase Inhibition Assay
This protocol is adapted from a general method for assessing ATM kinase activity and can be used to evaluate the inhibitory potential of Lartesertib.
Principle: This assay measures the phosphorylation of a p53-derived substrate by the ATM enzyme in the presence of ATP. The inhibitory effect of Lartesertib is determined by quantifying the reduction in substrate phosphorylation.
Materials:
-
Recombinant human ATM enzyme
-
p53-based peptide substrate
-
Lartesertib (or other test compounds) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 1 mM DTT, 5% v/v Glycerol, 0.05% v/v Tween 20)
-
ATP
-
Detection reagent (e.g., containing an antibody specific for the phosphorylated substrate)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a solution of ATM enzyme in kinase buffer.
-
Add the ATM enzyme solution to the wells of a 384-well plate.
-
Add Lartesertib at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution containing the p53 substrate and ATP.
-
Incubate the plate for 2 hours at room temperature.
-
Stop the reaction by adding a detection reagent.
-
Incubate for a further period as required by the detection system.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each concentration of Lartesertib and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
Lartesertib
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with Lartesertib at the desired concentrations for a specified period (e.g., 1-2 hours) prior to inducing DNA damage.
-
Induce DNA damage (e.g., by exposing cells to ionizing radiation).
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours) post-damage.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining for γH2AX
Principle: Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DSBs. Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, which serve as a surrogate marker for DSBs.
Materials:
-
Cells grown on coverslips
-
Lartesertib
-
DNA-damaging agent
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with Lartesertib and a DNA-damaging agent as described for the cell cycle analysis protocol.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
Mandatory Visualizations
Caption: ATM signaling pathway in response to DNA double-strand breaks and the inhibitory action of Lartesertib.
References
- 1. researchgate.net [researchgate.net]
- 2. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for (Rac)-Lartesertib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, ATP-competitive inhibitor of the Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways involved in DNA repair and cell cycle checkpoints, ultimately leading to apoptosis in tumor cells, particularly in combination with DNA-damaging agents.[4][5] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate DNA repair, cell cycle arrest, or apoptosis. Key targets include checkpoint kinase 2 (Chk2) and p53. Lartesertib competitively binds to the ATP-binding pocket of ATM, inhibiting its kinase activity. This blockade prevents the phosphorylation and activation of downstream effectors, thereby disrupting the DNA damage response. As a monotherapy, this can be effective in tumors with existing DNA repair deficiencies. More potently, Lartesertib can sensitize cancer cells to the effects of radiation and DNA-damaging chemotherapy.
Data Presentation
This compound Potency and Cellular Activity
The following tables summarize the inhibitory activity of Lartesertib against the ATM kinase and its effect on cellular signaling.
| Parameter | Value | Assay Conditions |
| ATM Kinase IC50 | < 1 nM | Biochemical assay |
Table 1: In Vitro Kinase Inhibitory Potency of Lartesertib. This table details the half-maximal inhibitory concentration (IC50) of Lartesertib against purified ATM kinase.
| Cell Line Panel | IC50 Range for pATM/pChk2 Inhibition (nM) |
| 8 Cancer Cell Lines | 9 - 64 nM |
Table 2: Cellular Potency of Lartesertib. This table presents the range of IC50 values for the inhibition of ATM and Chk2 phosphorylation in a panel of eight different cancer cell lines, demonstrating the potent on-target effect of Lartesertib in a cellular context.
Experimental Protocols
Reagent Preparation and Storage
-
Solubility: Lartesertib is soluble in DMSO. For a stock solution, dissolve Lartesertib in 100% DMSO to a concentration of 10 mM.
-
Storage: Store the solid compound at -20°C. The DMSO stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
General Cell Culture Handling
-
Cell Lines: The choice of cell line will depend on the experimental goals. It is recommended to use cell lines with known DDR pathway status (e.g., wild-type vs. mutant p53, ATM status) for mechanistic studies.
-
Working Concentration: The effective concentration of Lartesertib can vary between cell lines and experimental conditions. A starting point for dose-response experiments is typically between 10 nM and 1 µM. Based on cellular potency data, a concentration range of 10 nM to 100 nM is expected to effectively inhibit ATM signaling.
-
Treatment Duration: The incubation time will depend on the specific assay. For signaling studies (e.g., Western blotting), short-term treatment (1-6 hours) is often sufficient. For cell viability or apoptosis assays, longer incubation times (24-72 hours) are generally required.
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a standard procedure for determining the effect of Lartesertib on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Lartesertib in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Lartesertib. Include a DMSO-only control (vehicle).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Western Blotting for ATM Signaling
This protocol is designed to assess the effect of Lartesertib on the phosphorylation of ATM downstream targets.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Lartesertib at the desired concentrations for the appropriate time (e.g., 1-6 hours). To induce DNA damage and activate the ATM pathway, co-treatment with a DNA-damaging agent (e.g., etoposide or ionizing radiation) may be necessary.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-Chk2 (Thr68), p-p53 (Ser15), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control.
Visualizations
Caption: ATM Signaling Pathway Inhibition by Lartesertib.
Caption: General Experimental Workflow for Lartesertib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Item - Supplementary Table S4 from A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - figshare - Figshare [figshare.com]
- 3. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Lartesertib Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (Rac)-Lartesertib (also known as Lartesertib or M4076), a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in various mouse models. The provided protocols are based on preclinical studies and are intended to guide the design and execution of in vivo experiments.
Mechanism of Action
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ATM kinase.[1] ATM plays a crucial role in the DNA damage response (DDR) pathway by detecting DNA double-strand breaks (DSBs) and initiating downstream signaling to activate cell cycle checkpoints and DNA repair.[2] By inhibiting ATM, Lartesertib prevents the repair of damaged DNA in cancer cells, leading to apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2][3]
Signaling Pathway of Lartesertib
Caption: Lartesertib inhibits ATM kinase, disrupting DNA repair and promoting apoptosis.
Quantitative Data Summary
The following tables summarize the dosing regimens and outcomes from various preclinical studies using Lartesertib in mouse models.
Table 1: this compound Dosing Regimens in Mouse Xenograft Models
| Mouse Model | Cancer Type | Combination Agent(s) | Lartesertib Dosage | Administration Route | Dosing Schedule | Reference |
| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | Ionizing Radiation (IR) | 25 mg/kg | Oral | Once daily with IR | [3] |
| NCI-H1975 Xenograft | Non-Small Cell Lung Cancer | Ionizing Radiation (IR) | Not specified | Oral | With fractionated radiotherapy | [3] |
| SW620 Xenograft | Colorectal Cancer | Irinotecan | 10, 25, and 50 mg/kg | Oral | Once daily for 4 days following a single irinotecan dose, repeated for 3 cycles | [3] |
| MiaPaCa-2 Xenograft | Pancreatic Cancer | M4344 (ATR inhibitor) | 50 or 100 mg/kg | Oral | Once daily throughout the study | [4] |
| MV4.11 Xenograft | Acute Myeloid Leukemia | M4344 (ATR inhibitor) | 50 or 100 mg/kg | Oral | Once daily throughout the study | [4] |
| TNBC PDX Models | Triple-Negative Breast Cancer | M4344 (ATR inhibitor) | 50 mg/kg | Oral | Twice daily | [5] |
| MC-38 Syngeneic | Colorectal Cancer | Tuvusertib (ATR inhibitor) | Not specified | Not specified | Not specified | [6] |
Table 2: Summary of Preclinical Efficacy of Lartesertib in Mouse Models
| Mouse Model | Combination Therapy | Outcome | Reference |
| FaDu Xenograft | Ionizing Radiation | Complete tumor regression at 25 mg/kg Lartesertib with a 6-week fractionated radiotherapy regimen. | [3] |
| SW620 Xenograft | Irinotecan | Dose-dependent enhancement of antitumor efficacy. | [3] |
| MiaPaCa-2 Xenograft | M4344 (ATR inhibitor) | Combination of 100 mg/kg Lartesertib and 10 mg/kg M4344 resulted in complete tumor growth inhibition. | [4][7] |
| MV4.11 Xenograft | M4344 (ATR inhibitor) | Combination treatment led to almost complete tumor regression. | [4][7] |
| TNBC PDX Models | M4344 (ATR inhibitor) | Substantial improvement in efficacy and survival compared with single-agent M4344. | [8] |
| FaDu Xenograft | Ionizing Radiation | Inhibition of p-ATM and p-CHK2 in vivo in a dose-dependent manner. | [3] |
| MC-38 Syngeneic | Tuvusertib (ATR inhibitor) | Altered tumor microenvironment, including upregulation of PD-L1 on immune and tumor cells and an increase in NK cells with prolonged treatment. | [6] |
Experimental Protocols
Protocol 1: Preparation of Lartesertib for Oral Administration
This protocol describes the preparation of a Lartesertib suspension for oral gavage in mice.
Materials:
-
This compound (M4076) powder
-
Methocel (0.5% w/v)
-
Tween 20 (0.25% v/v)
-
50 mmol/L Citrate buffer (pH 3.0)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare the vehicle solution:
-
Prepare a 0.5% (w/v) solution of Methocel in 50 mmol/L Citrate buffer (pH 3.0).
-
Add Tween 20 to a final concentration of 0.25% (v/v).
-
Mix thoroughly until a homogenous solution is formed.
-
-
Calculate the required amount of Lartesertib: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of Lartesertib powder required.
-
Prepare the Lartesertib suspension:
-
Weigh the calculated amount of Lartesertib powder and add it to a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension to aid in dispersion.
-
-
Storage: The prepared suspension should be stored according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare the suspension fresh for each experiment.
Protocol 2: Oral Gavage Administration of Lartesertib in Mice
This protocol outlines the procedure for administering Lartesertib to mice via oral gavage.
Materials:
-
Prepared Lartesertib suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each mouse on the day of dosing.
-
Calculate the required volume of Lartesertib suspension to administer based on the mouse's body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.
-
-
Syringe Preparation:
-
Gently mix the Lartesertib suspension to ensure uniformity.
-
Draw the calculated volume into the syringe.
-
Remove any air bubbles from the syringe.
-
-
Animal Restraint:
-
Properly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus into the stomach. The mouse should swallow the tip of the needle. Do not force the needle if resistance is met.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension.
-
Administer the solution at a controlled rate to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Experimental Workflow
Caption: Workflow for Lartesertib administration in mouse models.
References
- 1. Facebook [cancer.gov]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Techniques for Assessing (Rac)-Lartesertib Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib (also known as M4076) is a potent and selective, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[3] In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability. By inhibiting ATM, Lartesertib prevents the repair of DSBs, which can lead to synthetic lethality in cancer cells with other DDR defects or sensitize them to DNA-damaging agents like radiotherapy and certain chemotherapies.[3]
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound. The described methods will enable researchers to evaluate its impact on cell viability, apoptosis induction, and target engagement within the ATM signaling pathway.
Lartesertib's Mechanism of Action and Signaling Pathway
Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[3] Key downstream effectors include Checkpoint Kinase 2 (CHK2) and p53.[3] Lartesertib's inhibition of ATM's kinase activity blocks these downstream signaling events.
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of Lartesertib (M4076). IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Kinase Assay | ATM | 0.2 | [1] |
| Cell-Based Assay (p-CHK2) | HCT116 | 10 ± 2 | [2] |
| Biochemical Kinase Assay | M3541 (another ATM inhibitor) | 0.25 | [4] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for MTT/MTS cell viability assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for ATM Pathway Modulation
This technique is used to detect changes in the phosphorylation status of ATM and its downstream target CHK2, confirming target engagement by Lartesertib.
References
Measuring ATM Inhibition by (Rac)-Lartesertib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways that are essential for DNA repair, cell cycle checkpoint activation, and apoptosis.[1] This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, making ATM an attractive therapeutic target.[2][3]
These application notes provide a comprehensive guide to measuring the inhibitory activity of this compound against ATM kinase. The protocols detailed below cover both biochemical and cell-based assays to quantify inhibitor potency and its effects on downstream signaling pathways.
Key Concepts and Signaling Pathway
Upon induction of DNA DSBs by agents such as ionizing radiation (IR), the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage. This leads to the autophosphorylation of ATM at Serine 1981, transitioning it from an inactive dimer to an active monomer. Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key substrates include:
-
Checkpoint Kinase 2 (CHK2): Phosphorylated by ATM at Threonine 68, leading to its activation. Activated CHK2, in turn, phosphorylates downstream targets to induce cell cycle arrest.[4]
-
p53: Phosphorylated by ATM at Serine 15, which leads to its stabilization and activation. Activated p53 promotes the transcription of genes involved in cell cycle arrest and apoptosis.
-
Histone H2AX: Phosphorylated at Serine 139 to form γ-H2AX, which serves as a scaffold for the recruitment of DNA repair proteins to the site of damage.[2]
The inhibition of ATM by Lartesertib blocks these phosphorylation events, thereby impairing the cell's ability to respond to and repair DNA DSBs.
Figure 1: ATM Signaling Pathway and Inhibition by Lartesertib.
Data Presentation
The inhibitory potency of this compound can be quantified using various biochemical and cell-based assays. The following table summarizes key quantitative data for Lartesertib and other ATM inhibitors for comparison.
| Compound | Assay Type | Target | IC₅₀ | Reference |
| This compound (M4076) | Biochemical Kinase Assay | ATM | 0.2 nM | [5] |
| KU-55933 | Biochemical Kinase Assay | ATM | 13 nM | [6] |
| KU-60019 | Biochemical Kinase Assay | ATM | 6.3 nM | [6] |
| CP-466722 | Biochemical Kinase Assay | ATM | 4.1 µM | [6] |
| This compound (M4076) | Cellular Assay (γ-H2AX reduction) | ATM Pathway | 80-100% target inhibition at 100-400 mg daily dose in patients | [2] |
Experimental Protocols
In Vitro ATM Kinase Assay for IC₅₀ Determination
This protocol describes a biochemical assay to determine the IC₅₀ value of this compound using a luminescent ADP detection method (ADP-Glo™ Kinase Assay).
Figure 2: Workflow for In Vitro ATM Kinase IC₅₀ Determination.
Materials:
-
Recombinant human ATM protein
-
ATM substrate (e.g., biotinylated p53-derived peptide)
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x this compound dilution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of 4x substrate solution to each well.
-
Add 5 µL of 2x recombinant ATM enzyme solution to each well to a final volume of 10 µL.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for ATM.
-
Incubate for 60 minutes at 30°C.
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assay for ATM Inhibition: Western Blotting for p-CHK2
This protocol describes how to measure the inhibition of ATM in a cellular context by assessing the phosphorylation of its downstream target, CHK2, in response to ionizing radiation.
Figure 3: Workflow for Western Blot Analysis of p-CHK2.
Materials:
-
Cancer cell line with functional ATM (e.g., A549, MCF7)
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat cells with a range of concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours.[6]
-
-
Induction of DNA Damage:
-
Expose the cells to ionizing radiation (e.g., 5-10 Gy).
-
Return cells to the incubator for 1 hour to allow for ATM signaling activation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CHK2 (Thr68), total CHK2, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-CHK2 signal to total CHK2 and then to the loading control (β-actin).
-
Plot the normalized p-CHK2 levels against the Lartesertib concentration to determine the cellular IC₅₀.
-
Cell-Based Assay for ATM Inhibition: Immunofluorescence for γ-H2AX Foci
This protocol details the measurement of ATM inhibition by quantifying the formation of γ-H2AX foci in the nucleus following DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
This compound
-
Ionizing radiation source
-
Coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
-
Induction of DNA Damage:
-
Irradiate the cells (e.g., 2-5 Gy).
-
Incubate for 30-60 minutes post-irradiation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-γ-H2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with antifade medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
A reduction in the number of IR-induced γ-H2AX foci in Lartesertib-treated cells indicates ATM inhibition.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to measure the inhibition of ATM by this compound. The combination of in vitro kinase assays and cell-based methods allows for a comprehensive characterization of the inhibitor's potency and its functional consequences within the cellular context of the DNA damage response. These assays are crucial for the continued development and understanding of ATM inhibitors as potential cancer therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assayquant.com [assayquant.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ulab360.com [ulab360.com]
- 8. carnabio.com [carnabio.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for (Rac)-Lartesertib in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubility and preparation of (Rac)-Lartesertib for in vivo studies. This compound is a potent and selective inhibitor of Ataxia telangiectasia-mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1] These guidelines are intended to ensure consistent and effective formulation for preclinical research.
Solubility of Lartesertib
This compound is an isoform of Lartesertib.[2] The solubility of Lartesertib in various common solvents is summarized below. It is important to note that using fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 90 mg/mL | 200.69 mM | Use fresh, moisture-free DMSO for best results.[1] |
| Ethanol | 23-24 mg/mL | ~51-53 mM | - |
| Water | Insoluble | - | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.57 mM | A clear solution can be achieved at this concentration.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.57 mM | A clear solution can be achieved at this concentration.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.57 mM | A clear solution can be achieved at this concentration.[3] |
Mechanism of Action: ATM Signaling Pathway
Lartesertib functions as a highly potent and selective inhibitor of ATM kinase.[1] ATM is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in cancer cells with specific DNA repair defects or enhance the efficacy of DNA-damaging agents like radiation.[1]
Experimental Protocols for In Vivo Formulation
The following are detailed protocols for the preparation of this compound for in vivo administration. It is crucial to ensure that the solution is clear and fully dissolved before use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] The mixed solution should be used immediately for optimal results.[1]
Protocol 1: Aqueous Formulation (PEG300/Tween-80/Saline)
This formulation is suitable for subcutaneous or intravenous administration.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (sterile)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 90 mg/mL stock.[1]
-
To prepare a 1 mL final solution, begin with the calculated volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, you would use approximately 27.8 µL of a 90 mg/mL stock.
-
Add each solvent sequentially as follows:
-
10% DMSO: Start with the DMSO stock.
-
40% PEG300: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
5% Tween-80: Add 50 µL of Tween-80. Mix again until the solution is clear.
-
45% Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Visually inspect the final solution for any precipitation. If necessary, use gentle warming or sonication to ensure complete dissolution.
Protocol 2: SBE-β-CD Formulation
This formulation can improve the solubility and stability of the compound in an aqueous solution.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
20% SBE-β-CD in Saline (sterile)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL final solution with a vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline):
-
Start with 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
-
Vortex or mix thoroughly until a clear solution is obtained. This method can achieve a solubility of at least 2.5 mg/mL.[3]
Protocol 3: Oil-Based Formulation (Corn Oil)
This formulation is suitable for oral gavage or subcutaneous administration where a slower release may be desired.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Corn Oil (sterile)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL final solution with a vehicle composition of 10% DMSO and 90% Corn Oil:
-
Start with 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
-
Mix thoroughly until the solution is clear and homogenous. This formulation can achieve a solubility of at least 2.5 mg/mL.[3]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies with this compound.
Dosing Considerations
In a first-in-human phase I study of Lartesertib monotherapy in patients with advanced solid tumors, a maximum tolerated dose (MTD) was established at 300 mg once daily.[4] While clinical dosages do not directly translate to preclinical models, they can provide a reference point for dose-ranging studies. It is recommended to perform initial dose-finding experiments to determine the optimal and tolerable dose for the specific animal model and tumor type being investigated. Pharmacodynamic markers, such as the phosphorylation of H2AX (γH2AX), can be used to confirm target engagement in vivo.[4][5]
References
Application of Lartesertib in High-Throughput Screening for ATM Kinase Inhibition
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2][3] ATM is a serine/threonine protein kinase that plays a critical role in the DNA damage response (DDR) pathway, specifically in repairing DNA double-strand breaks (DSBs).[3][4][5] By inhibiting ATM, Lartesertib prevents the activation of DNA damage checkpoints and disrupts DNA repair mechanisms, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[1][3] This mechanism of action makes Lartesertib a promising agent for sensitizing tumor cells to chemotherapy and radiotherapy.[1][4] High-throughput screening (HTS) methodologies are essential for the discovery and characterization of kinase inhibitors like Lartesertib, enabling the rapid screening of large compound libraries to identify novel modulators of the ATM signaling pathway.
Mechanism of Action: The ATM Signaling Pathway
The ATM signaling pathway is a crucial cellular response to DNA double-strand breaks. Upon DNA damage, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the broken DNA ends, which in turn recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.
Caption: ATM Signaling Pathway Inhibition by Lartesertib.
High-Throughput Screening for ATM Inhibitors
HTS can be employed to identify and characterize inhibitors of ATM kinase. A common approach is to use a biochemical assay that measures the phosphorylation of a specific ATM substrate. The general workflow for such a screen is outlined below.
Experimental Workflow
Caption: General HTS Workflow for Kinase Inhibitors.
Experimental Protocols
1. Biochemical ATM Kinase HTS Assay
This protocol describes a generic, adaptable biochemical assay for screening inhibitors of ATM kinase activity in a high-throughput format.
Materials:
-
Recombinant human ATM kinase
-
Biotinylated peptide substrate (e.g., a peptide containing the consensus ATM phosphorylation motif)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Lartesertib (as a positive control)
-
DMSO (for compound dilution)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well or 1536-well assay plates (low-volume, white)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of Lartesertib in DMSO to serve as a positive control for inhibition.
-
Dispense test compounds and controls (Lartesertib and DMSO as a negative control) into the assay plates. Typically, a final concentration range of 10 nM to 100 µM is used for library screening.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the assay buffer, recombinant ATM kinase, and the biotinylated peptide substrate at their optimal concentrations (determined during assay development).
-
-
Reaction Initiation:
-
Dispense the enzyme/substrate master mix into all wells of the assay plate containing the compounds.
-
Prepare a separate reaction mix containing ATP.
-
Add the ATP solution to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the assay plates at room temperature or 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent).
-
Incubate as required by the detection kit (e.g., 40 minutes for the ADP-Glo™ Reagent).
-
Add the Kinase Detection Reagent and incubate for another 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal using a compatible plate reader. The signal intensity is inversely proportional to the amount of ADP produced, and thus inversely proportional to kinase activity.
-
2. Data Analysis
-
Normalization:
-
The raw data from the plate reader is normalized using the signals from the positive (e.g., no enzyme or potent inhibitor like Lartesertib) and negative (DMSO vehicle) controls.
-
Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Quality Control:
-
The robustness of the assay is evaluated by calculating the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates a high-quality assay suitable for HTS.[6][7]
-
Z'-factor is calculated using the formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
-
Hit Identification:
-
Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits."
-
These hits are then subjected to further confirmation and validation studies, including dose-response curves to determine their IC50 values.
-
Quantitative Data Presentation
The following table summarizes hypothetical data for Lartesertib and other control compounds in an ATM kinase HTS assay.
| Compound | Target | Assay Type | IC50 (nM) | Z'-Factor |
| Lartesertib | ATM Kinase | Biochemical (Luminescence) | 0.5 - 5 | > 0.7 |
| Control Inhibitor A | ATM Kinase | Biochemical (Luminescence) | 10 | > 0.7 |
| Inactive Compound B | ATM Kinase | Biochemical (Luminescence) | > 10,000 | N/A |
Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Conclusion
Lartesertib serves as a valuable tool compound for the development and validation of high-throughput screening assays targeting ATM kinase. The protocols and workflows described provide a framework for academic and industrial researchers to identify and characterize novel inhibitors of the ATM signaling pathway, which may have therapeutic potential in oncology. The use of robust and well-validated HTS assays is critical for the successful discovery of new chemical entities that can modulate this important DNA damage response pathway.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.co.uk [promega.co.uk]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Western Blot Protocol for Detecting Phospho-ATM (Ser1981) Inhibition by (Rac)-Lartesertib
An Application Note and Protocol
For researchers, scientists, and drug development professionals.
Abstract
Ataxia Telangiectasia Mutated (ATM) is a critical serine/threonine kinase that orchestrates the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[1][2] Upon activation, ATM autophosphorylates at serine 1981 (Ser1981) and subsequently phosphorylates numerous downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3] (Rac)-Lartesertib (also known as M4076) is a potent, orally bioavailable, ATP-competitive inhibitor of ATM kinase.[4][5][6] By blocking ATM's kinase activity, Lartesertib prevents the repair of DNA damage, which can sensitize cancer cells to DNA-damaging agents and induce apoptosis.[6][7] This application note provides a detailed protocol for a Western blot-based assay to measure the inhibition of ATM autophosphorylation at Ser1981 in cultured cells following treatment with this compound. This assay serves as a robust method for evaluating the pharmacodynamic activity of ATM inhibitors.
Signaling Pathway and Experimental Design
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Caption: ATM signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for p-ATM detection after Lartesertib treatment.
Materials and Reagents
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Refrigerated centrifuge
-
SDS-PAGE and Western blotting apparatus
-
Imaging system for chemiluminescence or fluorescence
Reagents
-
Cell Line: e.g., HeLa (human cervical cancer), A549 (human lung cancer), or other relevant cell line.
-
This compound: Prepare stock solution in DMSO.
-
DNA Damaging Agent: Etoposide or Bleomycin to induce DSBs and activate ATM.
-
Lysis Buffer: Phospho-safe RIPA buffer or similar.[8] Key components:
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide solutions, 4X Laemmli sample buffer, running buffer.
-
Transfer Buffer: Towbin buffer with 20% methanol.
-
Membrane: PVDF membrane (0.45 µm).
-
Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat dry milk as it contains phosphoproteins that can increase background.[11][12]
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Protocol
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Induce DNA damage to stimulate ATM phosphorylation. For example, treat cells with 10 µM Etoposide for 1-2 hours. This will serve as the positive control condition.
-
Remove the DNA damaging agent (if desired) and add fresh media containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control.
-
Incubate for a predetermined time (e.g., 1-4 hours).
2. Preparation of Cell Lysates
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[10][15]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature proteins.
4. SDS-PAGE
-
Due to the large size of ATM (~370 kDa), use a low-percentage (e.g., 6%) SDS-PAGE gel for adequate resolution.[16]
-
Load 20-40 µg of total protein per lane.
-
Run the gel until the dye front reaches the bottom.
5. Western Blotting
-
Transfer the separated proteins from the gel to a PVDF membrane.[17] A wet transfer at 25-30V overnight at 4°C is recommended for large proteins like ATM.
-
After transfer, confirm successful transfer by Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with primary antibody against p-ATM (Ser1981), diluted in 5% BSA/TBST, overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer’s protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The same membrane can be stripped and reprobed for Total ATM and a loading control (e.g., GAPDH) to ensure the observed changes are due to phosphorylation inhibition and not differences in protein loading.[12]
-
Quantify band intensities using densitometry software. Normalize the p-ATM signal to the Total ATM signal for each sample.
Data Presentation: Expected Results
Treatment with a DNA-damaging agent should induce a strong p-ATM signal. Subsequent incubation with this compound is expected to cause a dose-dependent decrease in the p-ATM signal, while the levels of Total ATM and the loading control should remain relatively constant across all lanes.
Table 1: Densitometry Analysis of p-ATM Inhibition by this compound
| Treatment Group | This compound (nM) | p-ATM Signal (Normalized to Total ATM) | % Inhibition of p-ATM |
| Untreated Control | 0 | 0.15 | - |
| DNA Damage Only | 0 | 1.00 | 0% |
| + Lartesertib | 10 | 0.65 | 35% |
| + Lartesertib | 50 | 0.31 | 69% |
| + Lartesertib | 100 | 0.12 | 88% |
| + Lartesertib | 500 | 0.04 | 96% |
Data are representative. Actual results may vary based on cell line and experimental conditions.
Conclusion
This protocol details a reliable Western blot method to assess the inhibitory activity of this compound on its direct target, ATM kinase. By measuring the reduction in ATM autophosphorylation at Ser1981, researchers can effectively quantify the potency of Lartesertib in a cellular context, providing crucial data for preclinical and drug development studies. The use of appropriate controls, particularly Total ATM, is essential for accurate interpretation of the results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lartesertib | M4076 | ATM Inhibitor-5 | 2495096-26-7 [medchemleader.com]
- 6. Facebook [cancer.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. phos-tag.com [phos-tag.com]
- 9. researchgate.net [researchgate.net]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 13. scbt.com [scbt.com]
- 14. Phospho-ATM (Ser1981) Monoclonal Antibody (10H11) (MA1-2020) [thermofisher.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by (Rac)-Lartesertib
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Lartesertib, also known as AT13148, is an oral, ATP-competitive multi-AGC kinase inhibitor.[1] Its primary targets include AKT, p70S6 kinase (p70S6K), PKA, and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] By inhibiting these kinases, particularly the pro-survival AKT signaling pathway, this compound disrupts downstream cellular processes that prevent apoptosis. This leads to the induction of programmed cell death in cancer cells, making it a compound of interest in oncology research.[3][4]
This application note provides a detailed protocol for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of apoptotic and necrotic cells within a heterogeneous population.[5][6]
Principle of the Assay
The Annexin V/PI dual-staining assay is a widely used method for detecting apoptosis.[7] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[8]
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[9]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and thus excluded from viable and early apoptotic cells.[9] However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[10]
By analyzing cells stained with both Annexin V and PI, a flow cytometer can differentiate four distinct populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival.[3] AKT promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad. When inhibited by this compound, this suppression is lifted, allowing pro-apoptotic signals to prevail.
Caption: Mechanism of this compound-induced apoptosis via inhibition of AGC kinases.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
This compound (AT13148)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
DMSO (for stock solution of Lartesertib)
-
FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
12x75 mm flow cytometry tubes
-
Microcentrifuge tubes
-
Flow cytometer (equipped with a 488 nm laser)
Procedure
-
Cell Seeding and Treatment:
-
Seed cells (e.g., PC3, BT474) in 6-well plates at a density of 2-5 x 10⁵ cells/well.[10]
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO-treated) and an untreated control.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from the well to a 15 mL conical tube.
-
Adherent cells: Carefully collect the culture medium (which contains floating, apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the collected supernatant.[10]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[9]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Add 5-10 µL of Propidium Iodide solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use a 488 nm laser for excitation.
-
Collect FITC fluorescence (for Annexin V) at ~530 nm (e.g., FL1 channel) and PI fluorescence at >575 nm (e.g., FL3 channel).[9]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.[10]
-
Experimental and Data Analysis Workflow
Caption: Flowchart of the experimental and data analysis pipeline.
Expected Results
Treatment of cancer cells with this compound is expected to induce a dose- and time-dependent increase in the percentage of apoptotic cells.[1][2] The majority of the effect should be seen in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.
Table 1: Hypothetical Data for PC3 Cells Treated with this compound for 48 Hours
| Treatment Concentration (µM) | Live Cells (%) (Q3: AnnV-/PI-) | Early Apoptotic (%) (Q4: AnnV+/PI-) | Late Apoptotic/Necrotic (%) (Q2: AnnV+/PI+) | Necrotic (%) (Q1: AnnV-/PI+) |
| 0 (Vehicle Control) | 94.5 | 2.5 | 2.0 | 1.0 |
| 1.0 | 85.2 | 8.3 | 5.1 | 1.4 |
| 5.0 | 60.7 | 22.1 | 15.6 | 1.6 |
| 10.0 | 35.1 | 38.4 | 24.3 | 2.2 |
Data Interpretation
The data can be visualized using dot plots or contour plots showing Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
Caption: Representative quadrants for apoptosis analysis by flow cytometry.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove serum proteins. Handle cells gently to prevent premature membrane damage.
-
Weak Annexin V signal: Check the concentration and quality of the Annexin V reagent. Ensure the binding buffer contains sufficient calcium, as Annexin V binding is calcium-dependent.[11]
-
High PI staining in control cells: This may indicate poor cell health or overly harsh cell handling (e.g., excessive trypsinization or centrifugation speeds).
-
Inconsistent results: Maintain consistency in cell density, drug concentrations, incubation times, and staining procedures across all experiments.
The Annexin V/PI flow cytometry assay is a robust and reliable method for quantifying the pro-apoptotic effects of kinase inhibitors like this compound. This protocol provides a framework for researchers to assess the efficacy of this compound and understand its mechanism of action in inducing cancer cell death. Accurate gating, proper controls, and careful sample handling are critical for obtaining high-quality, reproducible data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Application Notes and Protocols: (Rac)-Lartesertib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[1] In many cancers, the DDR pathway is dysregulated, making it a promising target for therapeutic intervention. Lartesertib functions by inhibiting ATM's kinase activity, thereby preventing the repair of DNA double-strand breaks (DSBs). This can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis or sensitizing them to other DNA-damaging agents like chemotherapy and radiation.[1]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity and molecular diversity of human tumors compared to traditional cell line-derived xenografts, thus offering a more predictive model for evaluating anti-cancer therapies. This document provides a comprehensive overview of the application of this compound in PDX models, including available efficacy data and detailed experimental protocols.
Mechanism of Action: Targeting the DNA Damage Response
Lartesertib targets a key protein, ATM, in the DNA damage response pathway. When DNA double-strand breaks occur, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets, effectively blocking the DNA repair process. This disruption of DNA repair mechanisms can be particularly effective in cancer cells that already have a high level of genomic instability.
Efficacy of this compound in PDX Models
Preclinical studies have evaluated the efficacy of this compound, both as a monotherapy and in combination with other agents, in various cancer models, including PDX models.
Monotherapy in Triple-Negative Breast Cancer (TNBC) PDX Models
A significant study investigated the effect of Lartesertib in a panel of 26 patient-derived xenograft models of triple-negative breast cancer. In this extensive study, Lartesertib administered as a single agent was found to be largely inactive.
| Cancer Type | Number of PDX Models | Treatment | Efficacy Summary | Reference |
| Triple-Negative Breast Cancer (TNBC) | 26 | This compound (M4076) Monotherapy | Inactive based on tumor volume adapted RECIST criteria. | Turchick, A., et al. Mol Cancer Ther. 2023. |
Combination Therapy in Triple-Negative Breast Cancer (TNBC) PDX Models
The same study in 26 TNBC PDX models demonstrated that while Lartesertib monotherapy was inactive, its combination with the ATR inhibitor M4344 resulted in a substantial improvement in efficacy compared to the ATR inhibitor alone. This suggests a synergistic effect between ATM and ATR inhibition in this cancer type.
| Cancer Type | Number of PDX Models | Treatment | Efficacy Summary | Reference |
| Triple-Negative Breast Cancer (TNBC) | 26 | This compound (M4076) + ATR inhibitor (M4344) | Substantial improvement in efficacy and survival compared to single-agent M4344. | Turchick, A., et al. Mol Cancer Ther. 2023. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in PDX models, based on established methodologies.
Establishment and Propagation of PDX Models
This protocol outlines the key steps for establishing and expanding PDX models from patient tumor tissue.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming (Rac)-Lartesertib Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (Rac)-Lartesertib in their cancer cell experiments. As a selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, Lartesertib is a critical tool in the study of DNA Damage Response (DDR) pathways. Resistance to Lartesertib, while not extensively documented, can be inferred from mechanisms observed with other DDR inhibitors. This guide offers potential explanations and solutions based on current knowledge of resistance to ATM, PARP, and ATR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lartesertib?
A1: Lartesertib is a potent and selective inhibitor of ATM kinase. ATM is a master regulator of the DNA damage response, particularly for DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with existing DNA repair deficiencies.
Q2: We are observing a decrease in sensitivity to Lartesertib in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to DDR inhibitors like Lartesertib can arise through several mechanisms, often involving the restoration of DNA repair capabilities or the activation of compensatory signaling pathways. Potential mechanisms include:
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR repair pathway.
-
Upregulation of Compensatory Pathways: Increased activity of parallel DDR pathways, such as those mediated by ATR and DNA-PK, can compensate for the loss of ATM function.
-
Replication Fork Stabilization: Mechanisms that protect stalled replication forks from collapse can reduce the cytotoxic effects of DDR inhibitors.[1][2][3]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Lartesertib.[1][2]
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of ATM, such as p53 or CHK2, can impact the cellular response to Lartesertib.
Q3: Can we use Lartesertib in combination with other inhibitors to overcome resistance?
A3: Yes, combination therapy is a key strategy to overcome resistance to DDR inhibitors. The concept of synthetic lethality is often exploited in these combinations. For instance, combining an ATM inhibitor like Lartesertib with an ATR inhibitor or a PARP inhibitor can be effective in tumor cells with specific genetic backgrounds (e.g., ATM or p53 mutations).[4][5][6] This dual targeting of DDR pathways can prevent cancer cells from compensating for the loss of one repair mechanism.
Troubleshooting Guides
Issue 1: Gradual loss of Lartesertib efficacy in cancer cell lines over time.
| Potential Cause | Suggested Troubleshooting Steps |
| Restoration of Homologous Recombination (HR) function | 1. Sequence key HR genes: Perform DNA sequencing of BRCA1, BRCA2, and other relevant HR genes to check for secondary mutations that could restore protein function. 2. Assess HR activity: Utilize a functional HR assay, such as the RAD51 focus formation assay, to determine if HR capacity has been restored in the resistant cells. |
| Increased Drug Efflux | 1. Measure intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular levels of Lartesertib in sensitive versus resistant cells. 2. Test efflux pump inhibitors: Co-treat resistant cells with Lartesertib and known inhibitors of P-glycoprotein (e.g., verapamil) to see if sensitivity is restored. |
| Upregulation of compensatory pathways (e.g., ATR signaling) | 1. Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the ATR pathway (e.g., p-ATR, p-CHK1) in both sensitive and resistant cells. 2. Combination treatment: Test the synergistic effects of combining Lartesertib with an ATR inhibitor (e.g., Tuvusertib) in the resistant cell line. |
Issue 2: Intrinsic resistance to Lartesertib in a new cancer cell line.
| Potential Cause | Suggested Troubleshooting Steps |
| Functional Redundancy in DNA Damage Response | 1. Assess the status of other DDR pathways: Evaluate the activity of ATR and DNA-PK pathways in the cell line. Cells with robust compensatory pathways may be inherently resistant to ATM inhibition alone. 2. Explore synthetic lethal combinations: Test Lartesertib in combination with inhibitors of ATR or PARP to exploit potential synthetic lethal relationships. |
| Cell Line Misidentification or Contamination | 1. Cell line authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| High levels of replication stress tolerance | 1. Evaluate replication fork dynamics: Use techniques like DNA fiber analysis to assess the cell line's ability to manage replication stress. |
Key Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay for Homologous Recombination Activity
Objective: To assess the functional status of the homologous recombination (HR) pathway by visualizing the formation of RAD51 foci at sites of DNA damage.
Methodology:
-
Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 2mM hydroxyurea for 24 hours) to induce double-strand breaks.
-
Cell Fixation and Permeabilization: After the desired incubation period, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 (1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in RAD51 foci-positive cells in the resistant line compared to the sensitive line after DNA damage suggests restored HR function.
Protocol 2: Western Blot for DDR Pathway Activation
Objective: To determine if compensatory DDR pathways are upregulated in Lartesertib-resistant cells.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with Lartesertib (e.g., 1 µM for 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-ATM (Ser1981), ATM, p-ATR (Ser428), ATR, p-CHK1 (Ser345), CHK1, p-CHK2 (Thr68), CHK2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Increased phosphorylation of ATR and CHK1 in resistant cells upon Lartesertib treatment would suggest the activation of a compensatory pathway.
Signaling Pathways and Experimental Workflows
Caption: Lartesertib inhibits ATM, preventing downstream signaling for cell cycle arrest and DNA repair.
Caption: Upregulation of the ATR pathway can compensate for ATM inhibition by Lartesertib.
Caption: A logical workflow for troubleshooting and overcoming Lartesertib resistance in cancer cells.
References
- 1. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ashpublications.org [ashpublications.org]
- 5. osti.gov [osti.gov]
- 6. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
Technical Support Center: Optimizing (Rac)-Lartesertib Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use (Rac)-Lartesertib, a potent and selective ATM kinase inhibitor, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is activated by double-strand breaks in DNA.[2] By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to cell cycle arrest and apoptosis in cancer cells. This makes it a promising agent for cancer therapy, often used to sensitize tumor cells to DNA-damaging agents like radiation or chemotherapy.[2][3]
Q2: What is the typical concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. A general starting point for in vitro experiments is in the range of 0.01 to 10 µM.[4] For enzymatic assays, the IC50 for ATM inhibition has been reported to be approximately 17.22 ± 3.39 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[4][5] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[5]
Q4: Can this compound be used in combination with other drugs?
Yes, this compound is frequently used in combination with other DNA damage response inhibitors, particularly ATR inhibitors like Tuvusertib.[6][7][8] This combination can induce synthetic lethality in cancer cells, where the inhibition of two key DNA repair pathways is more effective than inhibiting either one alone.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in cell culture medium. | The concentration of Lartesertib exceeds its solubility in the medium. The final DMSO concentration is too high, causing the compound to crash out. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is ≤ 0.1%. Gentle warming and vortexing of the stock solution before dilution may help.[5] |
| High background toxicity in control (DMSO-treated) cells. | The DMSO concentration is too high for the specific cell line. The quality of the DMSO is poor. | Perform a DMSO toxicity curve for your cell line to determine the maximum tolerated concentration. Use high-purity, sterile-filtered DMSO suitable for cell culture.[5] |
| No observable effect on cell viability even at high concentrations. | The cell line may be resistant to ATM inhibition. The compound may have degraded due to improper storage. The drug is not effectively entering the cells. | Confirm the activity of your Lartesertib stock on a known sensitive cell line. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles.[5] Consider using a different cell line with known sensitivity to ATM inhibitors. |
| Inconsistent IC50 values between experiments. | Variations in cell seeding density. Differences in cell health or passage number. Inaccurate drug dilutions. | Standardize your cell seeding protocol. Use cells within a consistent and low passage number range. Prepare fresh drug dilutions for each experiment and use calibrated pipettes.[5] |
| Discrepancy between in vitro kinase assay results and cellular activity. | Poor cell permeability of the compound. The compound is being actively removed from the cells by efflux pumps. | These are inherent properties of the compound. If cellular activity is the primary goal, medicinal chemistry efforts may be needed to improve the compound's properties. |
| Unsure if Lartesertib is inhibiting ATM in the cells. | The concentration used may be too low to achieve target engagement. | Perform a western blot to assess the phosphorylation of known ATM downstream targets, such as p53 (Ser15) and CHK2 (Thr68). A decrease in the phosphorylation of these targets upon Lartesertib treatment indicates ATM inhibition.[9] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Lartesertib
| Target | Assay Type | IC50 | Reference |
| ATM | Enzymatic Assay | 17.22 ± 3.39 nM | [1] |
Table 2: Recommended Concentration Range for In Vitro Cellular Assays
| Cell Type | Assay Type | Effective Concentration Range | Reference |
| Hematopoietic cells | Cell Viability | 0.01 - 10 µM | [4] |
| Murine colon cancer MC-38 cells | Cell Viability (in combination with Tuvusertib) | Not specified, but led to cell death | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Lartesertib. Include a vehicle control (DMSO) at the same final concentration as the highest Lartesertib concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ATM Signaling Pathway
This protocol describes how to assess the inhibition of the ATM signaling pathway by this compound via Western blotting.
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the chosen duration. To activate the ATM pathway, you can treat the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation) for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), total p53, phospho-p53 (Ser15), total CHK2, and phospho-CHK2 (Thr68) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Lartesertib on ATM signaling.
Visualizations
Caption: ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration in in vitro assays.
References
- 1. dovepress.com [dovepress.com]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-Lartesertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of (Rac)-Lartesertib for in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Drug Precipitation During Formulation | Poor solubility of this compound in aqueous solutions. | This compound is practically insoluble in water.[1] It is crucial to use a solubilizing agent or a co-solvent system. For a stock solution, Dimethyl Sulfoxide (DMSO) is effective, with a solubility of up to 90 mg/mL.[1] For final formulations, consider the protocols outlined in the Experimental Protocols section, such as those utilizing PEG300, Tween-80, SBE-β-CD, or corn oil.[2] Gentle heating or sonication can also aid in dissolution, but the stability of the compound under these conditions should be monitored.[2] |
| Low or Variable Oral Bioavailability | Inefficient absorption from the gastrointestinal tract due to poor solubility and/or efflux transporter activity. | Employ formulation strategies designed to enhance the absorption of poorly soluble drugs.[3][4][5][6][7] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or the use of cyclodextrins like SBE-β-CD, can improve solubility and absorption.[3][5] The choice of formulation can significantly impact bioavailability; therefore, it is recommended to test multiple formulations to determine the most effective one for your specific study design. |
| Inconsistent Results Between Experiments | Variability in formulation preparation or administration technique. | Adhere strictly to a standardized and detailed protocol for formulation preparation. Ensure all components are accurately measured and mixed in the correct order. For oral gavage, ensure consistent volume and placement of the dosing cannula. For intraperitoneal injections, be cautious of precipitation upon contact with aqueous physiological fluids. |
| Toxicity or Adverse Events in Animal Models | Vehicle-related toxicity or high local concentration of the drug at the injection site. | The vehicle components, especially co-solvents like DMSO, can have inherent toxicities. It is crucial to include a vehicle-only control group in your experiments to differentiate between vehicle- and drug-related effects. If toxicity is observed, consider reducing the concentration of the co-solvent or exploring alternative, better-tolerated vehicle systems. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound (also known as M4076) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway.[1][8][9] Like many kinase inhibitors, it is a poorly water-soluble compound, which can lead to low and variable oral bioavailability, posing a challenge for achieving therapeutic concentrations in in vivo studies.[1][10]
2. What are the recommended starting formulations for in vivo studies with this compound?
Based on available data, the following three formulations are recommended as starting points for in vivo studies. These formulations have been shown to solubilize Lartesertib to at least 2.5 mg/mL.[2]
-
Co-solvent/Surfactant System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Cyclodextrin-based System: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Lipid-based System: 10% DMSO, 90% Corn Oil
The selection of the optimal formulation will depend on the specific experimental requirements, including the desired route of administration and dosing volume.
3. How do I prepare the recommended formulations?
It is critical to add the solvents in the specified order to ensure proper dissolution. A general procedure is as follows:
-
Weigh the required amount of this compound.
-
Add the specified volume of DMSO to dissolve the compound completely.
-
Sequentially add the other vehicle components, ensuring the solution is thoroughly mixed after each addition.
Detailed step-by-step instructions for each formulation are provided in the Experimental Protocols section.
4. What are the advantages and disadvantages of each formulation type?
| Formulation Type | Advantages | Disadvantages |
| Co-solvent/Surfactant | Relatively simple to prepare. Can achieve good solubility. | Potential for in vivo precipitation upon dilution. Co-solvents may have intrinsic toxicity. |
| Cyclodextrin-based | Can significantly enhance aqueous solubility and bioavailability. Generally well-tolerated. | May be more complex to prepare. Potential for drug displacement from the cyclodextrin complex. |
| Lipid-based | Can improve lymphatic absorption and reduce first-pass metabolism. Suitable for lipophilic compounds. | May not be suitable for all routes of administration (e.g., intravenous). Can influence physiological lipid levels. |
5. Are there any known pharmacokinetic parameters for Lartesertib?
A first-in-human study of oral Lartesertib monotherapy provided the following pharmacokinetic data in patients with advanced solid tumors:[11]
| Parameter | Value |
| Time to Maximum Concentration (tmax) | ~1 to 2 hours |
| Elimination Half-life (t1/2) | ~5 to 7 hours |
It is important to note that these values are from human clinical trials and may differ in preclinical animal models.
Experimental Protocols
Protocol 1: Co-solvent/Surfactant Formulation
This protocol describes the preparation of a solution using a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation at 2.5 mg/mL: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer the formulation immediately after preparation.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)
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Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle warming and stirring to fully dissolve.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation at 2.5 mg/mL: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly until a clear solution is obtained.
-
The final concentration of the components will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Use the formulation promptly after preparation.
Protocol 3: Lipid-Based Formulation
This protocol uses corn oil as a lipid vehicle for this compound.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation at 2.5 mg/mL: a. Take 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 900 µL of corn oil. c. Vortex or mix vigorously to ensure a uniform suspension or solution.
-
The final concentration of the components will be 10% DMSO and 90% Corn Oil.
-
Administer immediately, ensuring the formulation is well-mixed before each administration.
Visualizations
ATM Signaling Pathway in DNA Damage Response
Caption: ATM signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for formulation selection and in vivo bioavailability assessment.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral bioavailability of a poorly aqueous drug from three different SBE7-β-cyclodextrin based formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of sulfobutyl-ether-β-cyclodextrin levels in oral formulations to enhance progesterone bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with (Rac)-Lartesertib
Welcome to the technical support resource for (Rac)-Lartesertib (M4076). This guide provides troubleshooting advice and detailed protocols to help researchers address potential variability in experimental results and ensure the reliable application of this potent ATM kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is cloudy or shows precipitation. How can I ensure proper solubilization?
A1: This is a common issue related to the compound's low aqueous solubility and the hygroscopic nature of DMSO. Incomplete solubilization is a major source of experimental variability.
Troubleshooting Steps:
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Use High-Quality, Anhydrous DMSO: DMSO readily absorbs moisture from the air, which significantly reduces the solubility of Lartesertib.[1][2] Always use fresh, unopened, or properly stored anhydrous DMSO.
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Correct Solvent Preparation: For in vitro experiments, prepare a concentrated stock solution in 100% high-quality DMSO. This stock can then be diluted into an aqueous buffer or cell culture medium immediately before use. Avoid storing diluted aqueous solutions.
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Sonication/Warming: If precipitation occurs during the preparation of the stock solution, gentle warming (to no more than 37°C) and/or brief sonication can aid dissolution.[2]
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Storage of Stock Solutions: Aliquot DMSO stock solutions into single-use volumes to prevent repeated freeze-thaw cycles and moisture absorption.[1]
Table 1: Solubility and Storage of this compound
| Parameter | Specification | Source(s) |
| Solubility (In Vitro) | ||
| DMSO | ≥ 90 mg/mL (≥ 200 mM) | [1][2][3] |
| Ethanol | ~24 mg/mL | [1] |
| Water | Insoluble | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent | [1] |
| 1 month at -20°C in solvent | [1][2] |
Experimental Workflow: Preparing Lartesertib Stock Solution
Caption: Workflow for preparing stable Lartesertib stock solutions.
Q2: I am observing high variability in my IC50 values between experiments. What are the potential causes?
A2: IC50 variability is a frequent challenge in pharmacology and can stem from multiple biological, technical, and analytical factors. This compound, as a DNA Damage Response (DDR) inhibitor, may show pronounced variability depending on the cellular context.
Potential Sources of Variability:
-
Assay Method: Different cytotoxicity or viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) measure different cellular endpoints and can yield different IC50 values.[4]
-
Cellular Context: The genetic background of your cell line is critical.[5] Status of genes like p53, BRCA1/2, or other DDR pathway components can dramatically alter sensitivity to an ATM inhibitor.
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Cell State: Cell density, passage number, and cell cycle phase at the time of treatment can significantly impact results. Actively proliferating cells may show higher sensitivity.
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Drug Exposure Time: As an inhibitor of DNA repair, the effects of Lartesertib may be more pronounced with longer incubation times (e.g., 72-96 hours) or in combination with DNA damaging agents.[6]
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Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can introduce variability.[7] Normalizing data consistently and ensuring sufficient data points are crucial.
Table 2: Factors Influencing Experimental IC50 Values
| Factor | Potential Cause of Variability | Recommendation |
| Biological | Cell line heterogeneity, passage number, metabolic state. | Use cell lines with consistent passage numbers; characterize the DDR pathway status of your model. |
| Technical | Inaccurate serial dilutions, inconsistent incubation times, assay type. | Calibrate pipettes; maintain consistent protocols; use an assay appropriate for your endpoint (e.g., apoptosis vs. proliferation). |
| Compound | Poor solubility, degradation of stock solution. | Follow the solubility and storage protocols outlined in Q1. Prepare fresh dilutions for each experiment. |
| Analytical | Curve-fitting model, data normalization method. | Use a consistent, non-linear regression model. Normalize to an appropriate vehicle control (e.g., 0.1% DMSO). |
Troubleshooting Workflow: Investigating IC50 Variability
Caption: A stepwise guide to diagnosing sources of IC50 variability.
Q3: What is the mechanism of action for this compound and which signaling pathway does it inhibit?
A3: this compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[8][9] ATM is a master regulator of the DNA Damage Response (DDR) pathway, specifically activated by DNA double-strand breaks (DSBs).[10] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[6] This can induce apoptosis in cancer cells and sensitize them to DNA-damaging agents like radiation or certain chemotherapies.[1][8]
ATM Signaling Pathway and Lartesertib Inhibition
Caption: Lartesertib inhibits ATM kinase, blocking downstream signaling.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (MW: 448.45 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, single-use polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Appropriate cell culture medium or assay buffer
Procedure for 10 mM Stock Solution:
-
Aseptically weigh 4.48 mg of this compound powder.
-
Add 1 mL of anhydrous, sterile DMSO to the powder.
-
Vortex vigorously until the powder is completely dissolved. The solution should be clear and colorless.
-
If needed, sonicate briefly in a water bath to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.
-
Store the aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the 10 mM stock solution immediately before use.
-
Perform serial dilutions in 100% DMSO to create intermediate stocks if necessary.
-
For the final working concentration, dilute the DMSO stock directly into pre-warmed cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.5% to avoid solvent toxicity.
Protocol 2: General Cell Viability Assay (e.g., using CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere and resume proliferation (typically overnight).
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from your DMSO stock. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound or vehicle solutions to the appropriate wells. This results in a 1X final concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Normalize the data by setting the average of the vehicle-treated wells to 100% viability and the background (no cells) to 0%. Plot the normalized viability against the log of the drug concentration and fit a four-parameter non-linear regression curve to determine the IC50.
Protocol 3: Western Blot to Confirm ATM Inhibition
Objective: To confirm target engagement by measuring the phosphorylation of a downstream ATM substrate, such as Phospho-p53 (Ser15) or Phospho-CHK2 (Thr68), in response to DNA damage.
Procedure:
-
Cell Culture and Treatment: Seed cells to be 60-70% confluent on the day of the experiment.
-
Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA Damage: Induce DNA double-strand breaks by treating cells with an agent like Etoposide (e.g., 10 µM for 1 hour) or by exposing them to ionizing radiation (IR, e.g., 5-10 Gy). Include a non-damaged control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against a phosphorylated ATM target (e.g., anti-Phospho-p53 Ser15) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p53 and a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading and to assess changes in phosphorylation relative to total protein.
Expected Outcome: In cells treated with a DNA damaging agent, a strong signal for the phosphorylated target should be visible. Pre-treatment with this compound should significantly reduce or abrogate this phosphorylation signal, confirming ATM inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. M-4076 | C23H21FN6O3 | CID 122599280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Lartesertib (M4076) | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 10. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to (Rac)-Lartesertib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (Rac)-Lartesertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA Damage Response (DDR) pathway, responsible for detecting and initiating the repair of DNA double-strand breaks (DSBs).[3] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways involved in DNA repair and cell cycle checkpoints. This disruption of DNA repair processes can lead to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis (programmed cell death) and sensitizing them to other DNA-damaging agents like chemotherapy and radiotherapy.[1][4][5] The designation "(Rac)-" indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). It is important to note that Lartesertib (M4076) has been described as a stable single atropisomer, suggesting that one enantiomer is the active form.[6]
Q2: In which cancer cell lines has Lartesertib shown activity?
A2: Preclinical studies have demonstrated that Lartesertib enhances the sensitivity of a diverse range of cancer cell lines to radiotherapy, including those from head and neck, colon, lung, gastric, breast, and melanoma cancers.[7] It has also been shown to inhibit the growth of various hematopoietic cell lines.[7] Furthermore, Lartesertib has shown significant antitumor responses in combination with radiation in a human squamous cell carcinoma of the head and neck FaDu xenograft model.[7] In combination with an ATR inhibitor, it resulted in complete tumor growth inhibition in a MiaPaCa2 pancreatic cancer model.[7]
Q3: What does the designation "(Rac)-" in this compound signify for my experiments?
A3: The "(Rac)-" prefix indicates that the compound is a racemate, a mixture containing equal amounts of both of its enantiomers. Enantiomers are molecules that are non-superimposable mirror images of each other. While they have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological activities in a biological system due to the chiral nature of their binding targets (e.g., enzymes, receptors). One enantiomer may be significantly more active or have a different off-target profile than the other. For experimental consistency, it is crucial to be aware of whether you are using a racemic mixture or a single enantiomer. Lartesertib (M4076) has been specifically described as a stable single atropisomer, which implies that the commercially available research compound may be enantiomerically pure.[6] Researchers should confirm the stereochemistry of their Lartesertib source to ensure reproducibility.
Q4: What are the known resistance mechanisms to ATM inhibitors like Lartesertib?
A4: While specific acquired resistance mechanisms to Lartesertib are still being fully elucidated, general mechanisms of resistance to targeted therapies can apply. These can include:
-
Target Alterations: Mutations in the ATM gene that prevent Lartesertib from binding effectively.
-
Activation of Compensatory Pathways: Cancer cells may upregulate parallel DNA repair pathways, such as those involving ATR (Ataxia Telangiectasia and Rad3-related protein) or DNA-PK (DNA-dependent protein kinase), to bypass the ATM inhibition.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of Lartesertib.[8]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism to survive the stress induced by ATM inhibition.[9]
-
Upregulation of Pro-Survival Signaling: Activation of pathways that promote cell survival and inhibit apoptosis can counteract the effects of Lartesertib.
One study in leukemia models suggested that an acquired resistance mechanism to ATM inhibition involves the upregulation of the GCN5-ATM axis, which hyperactivates ATM-mediated DNA repair.[10]
Data Presentation
Lartesertib (M4076) In Vitro Activity
| Cell Line Type | Assay Type | Endpoint | IC50 / Concentration Range | Reference |
| Hematopoietic Cell Lines | Growth Inhibition | 3-7 days | 0.01-10 µM | [7] |
| Head and Neck, Colon, Lung, Gastric, Breast, Melanoma | Radiosensitization | Clonogenic Survival | Dose-dependent enhancement | [7] |
| Pancreatic Cancer (MiaPaCa2) | Combination with ATR inhibitor | Tumor Growth Inhibition | Not specified | [7] |
Note: This table summarizes currently available public data. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 in their cell lines of interest.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of Lartesertib
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | - Prepare fresh stock solutions of Lartesertib in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles). - Confirm the purity and integrity of the compound if possible. |
| Suboptimal Drug Concentration | - Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. IC50 values can vary significantly between cell lines. - Ensure accurate pipetting and serial dilutions. |
| Cell Line Insensitivity | - Verify the ATM expression and functional status in your cell line via Western blot. Cells with low or mutant ATM may not respond to Lartesertib as a single agent. - Consider using Lartesertib in combination with a DNA-damaging agent (e.g., radiation, chemotherapy) to enhance its effect. |
| High Cell Seeding Density | - High cell density can lead to contact inhibition and reduced proliferation, masking the effects of the drug. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Timing | - The effects of Lartesertib may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - Mix the cell suspension thoroughly before and during plating. - Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media/PBS. |
| Inconsistent Drug Distribution | - Mix the plate gently after adding the drug to ensure even distribution in the wells. - Use a multichannel pipette for adding reagents to minimize variability. |
| Solvent Effects | - Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells. |
| Mycoplasma Contamination | - Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and increase variability. |
Issue 3: Unexpected Cytotoxicity in Control Cells
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | - Determine the maximum tolerated concentration of your solvent (e.g., DMSO) for your specific cell line in a preliminary experiment. Keep the final solvent concentration below this level and consistent across all treatments. |
| Contaminated Media or Reagents | - Use fresh, sterile media and reagents. - Filter-sterilize any solutions that may have become contaminated. |
| Poor Cell Health | - Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. - Avoid using cells that are at a high passage number. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after Lartesertib treatment using an MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest Lartesertib concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot for ATM Signaling Pathway
This protocol provides a general method for analyzing the phosphorylation status of ATM and its downstream targets.
-
Cell Lysis:
-
Treat cells with Lartesertib and/or a DNA-damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Resolve 20-30 µg of protein per sample on a 6% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
γH2AX (Phospho-H2AX Ser139)
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing cell cycle distribution following Lartesertib treatment.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Lartesertib for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
-
Fixation:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use the flow cytometry software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: ATM signaling pathway and the inhibitory action of Lartesertib.
Caption: General experimental workflow for studying Lartesertib effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. lartesertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 9. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Lartesertib Animal Model Toxicity Minimization
Disclaimer: Publicly available, detailed preclinical toxicology data for (Rac)-Lartesertib ((Rac)-M4076) in animal models is limited. This guide is compiled from available human clinical trial data and general knowledge of Ataxia Telangiectasia Mutated (ATM) inhibitors. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities of Lartesertib from clinical trials?
A1: In a first-in-human Phase I clinical trial, the most common dose-limiting toxicities observed were maculopapular rash and anemia.[1][2] Other reported treatment-related adverse events of Grade ≥3 included hypersensitivity reactions.[1][2]
Q2: What is the maximum tolerated dose (MTD) of Lartesertib?
A2: In the Phase I clinical trial in patients with advanced solid tumors, the MTD was established at 300 mg once daily.[1][2] The MTD in specific animal models will need to be determined empirically.
Q3: Are there any known strategies to mitigate Lartesertib-induced toxicity?
A3: While specific mitigation strategies for Lartesertib in animal models are not detailed in the available literature, general approaches for managing toxicities of kinase inhibitors can be considered. For skin rashes, supportive care with topical corticosteroids may be beneficial. For anemia, monitoring complete blood counts and, if necessary, providing supportive care such as blood transfusions or erythropoiesis-stimulating agents could be considered, though the latter should be used with caution in cancer models. Dose reduction or alteration of the dosing schedule (e.g., intermittent dosing) may also be effective in managing toxicities.[3]
Q4: What is the mechanism of action of Lartesertib and how might it relate to toxicity?
A4: Lartesertib is a potent and selective inhibitor of the ATM kinase.[4][5][6] ATM is a critical protein in the DNA damage response (DDR) pathway, which is activated by DNA double-strand breaks. By inhibiting ATM, Lartesertib prevents cancer cells from repairing their DNA, leading to cell death.[5] On-target toxicities may arise from the inhibition of ATM in healthy, proliferating cells, which can lead to hematopoietic toxicity (anemia) and potentially other adverse effects.
Troubleshooting Guide for Animal Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality | - Drug overdose- Severe, unmonitored toxicity (e.g., severe anemia, hypersensitivity reaction)- Off-target effects | - Review dosing calculations and administration technique.- Conduct a dose-range finding study to establish the MTD in your specific animal model and strain.- Implement more frequent monitoring of animal health (daily body weight, clinical signs).- Perform interim blood collections for complete blood counts.- At necropsy, collect tissues for histopathological analysis to identify target organs of toxicity. |
| Significant weight loss (>15-20%) | - General malaise- Gastrointestinal toxicity- Dehydration | - Monitor food and water intake.- Provide supportive care, such as supplemental nutrition and hydration (e.g., subcutaneous fluids).- Consider dose reduction or a temporary drug holiday.- Evaluate for signs of gastrointestinal distress (e.g., diarrhea, hunched posture). |
| Skin lesions or rash | - On-target effect (as seen in humans)- Hypersensitivity reaction | - Document the onset, progression, and characteristics of the skin lesions.- Consider topical supportive care (consult with a veterinarian).- If severe, consider dose reduction or discontinuation.- Biopsy the affected skin for histopathological examination. |
| Pale mucous membranes, lethargy, labored breathing | - Anemia (as seen in humans) | - Monitor complete blood counts (hematocrit, hemoglobin, red blood cell count).- At the study endpoint, collect blood for a comprehensive hematology panel.- Consider dose reduction or modification of the dosing schedule.- In severe cases, euthanasia may be necessary according to institutional guidelines. |
| Inconsistent or unexpected experimental results | - Variability in drug formulation or administration- Animal health issues unrelated to the drug- Off-target drug effects | - Ensure consistent drug formulation and administration techniques across all animals.- Closely monitor animal health to identify any intercurrent illnesses.- If off-target effects are suspected, consider including additional control groups or using a different ATM inhibitor for comparison, if available. |
Data on Lartesertib Toxicity (from Human Phase I Study)
| Toxicity Type | Details | Reference |
| Dose-Limiting Toxicities | Maculopapular rash, Anemia | [1][2] |
| Maximum Tolerated Dose (MTD) | 300 mg once daily | [1][2] |
| Common Grade ≥3 Treatment-Emergent Adverse Events | Anemia, Hypersensitivity | [1][2] |
Experimental Protocols
As specific preclinical toxicology protocols for this compound are not publicly available, a general workflow for assessing the toxicity of a novel compound in animal models is provided below.
General Workflow for In Vivo Toxicity Assessment
Caption: A generalized workflow for assessing in vivo toxicity of a compound in animal models.
Signaling Pathways and Logical Relationships
ATM Signaling Pathway
Caption: The ATM signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic for Adverse Events
Caption: A logical workflow for troubleshooting adverse events in animal studies.
References
- 1. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. selleckchem.com [selleckchem.com]
How to handle unexpected results with (Rac)-Lartesertib
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling (Rac)-Lartesertib, a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. The racemic designation, (Rac)-, indicates a mixture of enantiomers. Lartesertib, also known as M4076, is a crucial tool for investigating the DNA Damage Response (DDR) pathway. Its primary mechanism of action is the inhibition of ATM kinase activity, which prevents the activation of downstream signaling pathways involved in DNA repair, cell cycle checkpoint control, and apoptosis.[1][2][3][4][5] This guide offers troubleshooting advice for unexpected experimental results, detailed protocols for key assays, and frequently asked questions to support your research.
Quick Facts: Lartesertib (M4076)
| Property | Value | Source |
| Target | ATM Kinase | [3] |
| IC50 | 0.2 nM | [6] |
| Molecular Formula | C23H21FN6O3 | [7] |
| Molecular Weight | 448.45 g/mol | [7] |
| Solubility (in vitro) | DMSO: 90 mg/mL (200.69 mM) Ethanol: 24 mg/mL (53.51 mM) Water: Insoluble | [3][7] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [8] |
Signaling Pathway Diagram
The following diagram illustrates the central role of ATM in the DNA damage response and the point of inhibition by Lartesertib.
Troubleshooting Unexpected Results
Unexpected experimental outcomes are common in research. This section provides guidance on interpreting and troubleshooting such results when working with Lartesertib.
Experimental Troubleshooting Workflow
FAQs for Troubleshooting
Q1: In my Western blot, the phosphorylation of a known ATM substrate (e.g., p-CHK2) is not decreasing after Lartesertib treatment, or is even increasing. What could be the cause?
A1: This is a common and complex issue. Here are several possibilities:
-
Ineffective Inhibition:
-
Lartesertib Degradation: Ensure your stock solution is fresh and has been stored correctly (-80°C for long-term).[8] Repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Concentration: Verify your calculations and dilutions. Perform a dose-response experiment to confirm the effective concentration in your cell line.
-
Cell Permeability Issues: While Lartesertib is orally bioavailable, extreme cell line characteristics could potentially limit uptake.
-
-
Biological Complexity:
-
Alternative Kinase Activity: Other kinases might be phosphorylating the substrate, especially as a compensatory mechanism when ATM is inhibited. The DNA damage response network is highly interconnected.
-
"Kinase-Dead" Scaffolding Effect: In some cases, an inhibitor can lock a kinase in a conformation that, while catalytically inactive, enhances its role as a scaffold, potentially leading to paradoxical signaling. While not specifically documented for Lartesertib, this is a known phenomenon for some kinase inhibitors.
-
Timing of Analysis: The dynamics of phosphorylation and dephosphorylation are rapid. You may be observing a transient "rebound" effect or looking at a time point where compensatory signaling has been activated. A time-course experiment is recommended.[9]
-
-
Technical Issues:
-
Antibody Specificity: Ensure your phospho-specific antibody is validated and not cross-reacting with other phosphorylated proteins.[10]
-
Loading Controls: Always probe for the total protein level of your target to ensure that changes in phosphorylation are not due to changes in total protein expression.[9]
-
Q2: My cell viability assay shows that Lartesertib is not reducing cell survival as expected, even in combination with a DNA damaging agent.
A2: Several factors could contribute to this observation:
-
Cell Line-Specific Resistance:
-
p53 Status: Cells with deficient p53 may be less susceptible to apoptosis following ATM inhibition and DNA damage.
-
Redundant DNA Repair Pathways: The cells may rely on other DNA repair pathways (e.g., ATR-dependent repair) that compensate for the loss of ATM function. Combining Lartesertib with an ATR inhibitor like Tuvusertib has been shown to be more effective in some contexts.[8][11]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) could be reducing the intracellular concentration of Lartesertib.
-
-
Experimental Parameters:
-
Assay Duration: The cytotoxic effects of inhibiting DNA repair may take longer to manifest. Extend the duration of the assay (e.g., from 24h to 72h or longer).
-
Assay Type: Ensure the chosen viability assay is appropriate. Assays measuring metabolic activity (like MTT) might yield different results than those measuring membrane integrity (like trypan blue exclusion) or apoptosis (like caspase activity).
-
Cell Seeding Density: High cell density can sometimes mask cytotoxic effects. Optimize the initial seeding density.
-
Q3: In my immunofluorescence experiment, I'm seeing high background or unexpected localization of my DNA damage response protein.
A3: Immunofluorescence is prone to artifacts. Here’s how to troubleshoot:
-
High Background:
-
Inadequate Blocking: Use an appropriate blocking buffer (e.g., BSA instead of milk for phospho-antibodies, as milk contains the phosphoprotein casein).[9]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
-
Insufficient Washing: Ensure thorough washing steps between antibody incubations.[12]
-
-
Unexpected Localization:
-
Fixation/Permeabilization Artifacts: The choice of fixation (e.g., paraformaldehyde) and permeabilization (e.g., Triton X-100) agents can affect antigen accessibility and protein localization. Optimize these steps for your specific target.[12]
-
Lartesertib-Induced Relocalization: ATM inhibition can alter the cellular response to DNA damage, which might include changes in the localization of repair proteins. What you are observing could be a real biological effect. Compare with positive (DNA damage alone) and negative (vehicle control) controls carefully.
-
Cell Health: Ensure cells are healthy before fixation. Stressed or dying cells can exhibit aberrant protein localization.
-
Q4: I am concerned about potential off-target effects of Lartesertib.
A4: Lartesertib is reported to be a highly selective ATM inhibitor.[3][6] However, all small molecule inhibitors have the potential for off-target effects, especially at high concentrations.[13][14]
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the IC50 for ATM inhibition in your system and use concentrations in that range for your experiments.
-
Orthogonal Approaches: Confirm key findings using a different ATM inhibitor or a genetic approach like siRNA or CRISPR-mediated knockout of ATM to ensure the observed phenotype is on-target.
-
Phenotypic Comparison: Compare the phenotype induced by Lartesertib to that of known ATM-null cells. While kinase inhibition and protein loss are not always identical, significant overlap would support on-target activity.
-
Key Experimental Protocols
The following are detailed methodologies for common experiments involving Lartesertib.
Western Blot for ATM Pathway Inhibition
This protocol is designed to assess the phosphorylation status of ATM substrates, such as CHK2, as a readout of Lartesertib activity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, U2OS) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Pre-treat cells with a dose range of Lartesertib (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce DNA double-strand breaks by treating with etoposide (e.g., 10 µM for 1 hour) or ionizing radiation (e.g., 5 Gy) and incubating for the desired time (e.g., 1-4 hours).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking when probing for phosphoproteins.[9]
-
Incubate the membrane with primary antibodies (e.g., anti-p-CHK2, anti-total-CHK2, anti-ATM) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Cell Viability (Clonogenic Survival) Assay
This assay measures the long-term effect of Lartesertib on the ability of single cells to form colonies, a rigorous test of cytotoxicity.
-
Cell Seeding:
-
Harvest and count a single-cell suspension of your chosen cell line.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.
-
-
Treatment:
-
Allow cells to adhere for at least 4 hours.
-
Treat cells with Lartesertib, a DNA damaging agent (e.g., ionizing radiation), or a combination of both. Include a vehicle control.
-
Incubate the plates undisturbed in a cell culture incubator for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
-
Staining and Quantification:
-
Aspirate the media and gently wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (groups of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
-
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization of DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX), a marker of DSBs. Lartesertib is expected to prolong the presence of these foci by inhibiting their repair.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat with Lartesertib or vehicle for 1-2 hours.
-
Induce DNA damage (e.g., with 2 Gy of ionizing radiation) and return cells to the incubator for a set time (e.g., 1, 4, and 24 hours) to monitor foci formation and resolution.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslips with nail polish.
-
Image the slides using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using imaging software.
-
This technical support center provides a foundational guide for working with this compound. As an experimental compound, it is crucial to carefully design and control your experiments. Always consult the latest literature for new findings and methodologies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Lartesertib (M4076) | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ptglab.com [ptglab.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. m.youtube.com [m.youtube.com]
Refinement of (Rac)-Lartesertib treatment schedules for synergistic effects
Technical Support Center: (Rac)-Lartesertib Treatment Schedules
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the synergistic effects of Lartesertib in combination therapies.
Disclaimer: Initial research indicates that "this compound" is not a recognized single agent. This guide will focus on Lartesertib , an ATM kinase inhibitor, and separately address the Rac signaling pathway , as these appear to be the two components of the user's query.
Section 1: Lartesertib - Mechanism and Application
Frequently Asked Questions (FAQs)
Q1: What is Lartesertib and what is its mechanism of action? Lartesertib, also known as M4076, is an orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a primary regulator of the DNA damage response (DDR), particularly in detecting double-strand breaks (DSBs).[3] By inhibiting ATM's kinase activity, Lartesertib prevents the activation of downstream signaling pathways responsible for DNA repair and cell cycle checkpoints. This disruption can lead to the accumulation of DNA damage and induce apoptosis in tumor cells, especially when combined with other DNA-damaging agents or inhibitors of compensatory repair pathways.[2]
Q2: What is the primary signaling pathway targeted by Lartesertib? Lartesertib targets the ATM-mediated signaling pathway. Upon DNA double-strand breaks, ATM is activated and phosphorylates numerous downstream substrates, including checkpoint kinase 2 (CHK2) and p53, to initiate cell cycle arrest and DNA repair through homologous recombination.[3] Lartesertib's inhibition of ATM blocks these critical downstream events.
Q3: In what context is Lartesertib being clinically evaluated? Lartesertib is being studied in Phase I clinical trials for patients with advanced solid tumors, both as a monotherapy and in combination with other drugs.[3][4][5] A key strategy is to combine Lartesertib with other DDR inhibitors, such as ATR inhibitors (e.g., Tuvusertib) or PARP inhibitors (e.g., Niraparib), to induce synthetic lethality in cancer cells.[1][3][6]
Q4: What is "synthetic lethality" and how does it apply to Lartesertib? Synthetic lethality occurs when the simultaneous disruption of two separate genes or pathways results in cell death, while the disruption of either one alone does not. In the context of Lartesertib, cancer cells with certain deficiencies in DNA repair (e.g., mutations in BRCA genes) are often more reliant on the ATM pathway. By inhibiting ATM with Lartesertib, and simultaneously blocking a compensatory repair pathway (e.g., ATR with Tuvusertib), researchers aim to create a synthetic lethal effect that selectively kills cancer cells while sparing normal cells.[3][6][7]
Lartesertib Signaling Pathway Diagram
Caption: Lartesertib inhibits ATM kinase, blocking downstream DNA repair and cell cycle arrest.
Section 2: Combination Therapy - Troubleshooting & Protocols
Troubleshooting Guide for Synergy Experiments
Q1: Our Combination Index (CI) value is greater than 1. What does this mean and what could be wrong? A CI value greater than 1 indicates antagonism, meaning the combined effect of the drugs is less than what would be expected from their individual effects.[8]
-
Possible Cause 1: Negative Pathway Interaction. The two drugs may interfere with each other's mechanisms. For example, if one drug requires cell cycle progression to be effective (like an antimetabolite), and the other (like Lartesertib) induces strong cell cycle arrest, the combination could be antagonistic.
-
Possible Cause 2: Incorrect Dosing. The concentrations used may be on the wrong part of the dose-response curve. Synergy can be highly dose-dependent. Ensure you have accurate IC50 values for each drug alone before designing the combination experiment.[9]
-
Possible Cause 3: Experimental Error. Check for errors in drug dilutions, cell plating densities, or assay readout. Re-run the monotherapy dose-response curves to confirm the potency of each drug stock.
Q2: We are seeing high variability in our synergy assay results. How can we improve consistency?
-
Solution 1: Standardize Cell Culture. Ensure cells are in the logarithmic growth phase and at a consistent passage number. High-passage cells can have altered signaling and drug sensitivity.
-
Solution 2: Automate Liquid Handling. If possible, use automated liquid handlers for drug dilutions and dispensing to minimize human error.[10]
-
Solution 3: Increase Replicates. Use at least triplicate wells for each data point and run the entire experiment on multiple separate occasions to ensure reproducibility.
-
Solution 4: Check Assay Window. Ensure your cell viability assay has a good dynamic range and that the signal-to-background ratio is high.
Q3: How do we confirm that Lartesertib is engaging its target in our combination study? Target engagement can be confirmed by observing the modulation of downstream biomarkers.
-
Method: Western Blotting. Treat cells with Lartesertib (alone and in combination) and probe for phosphorylated forms of ATM substrates, such as phospho-CHK2 (Thr68) or phospho-p53 (Ser15). A significant reduction in the phosphorylated form of these proteins after Lartesertib treatment indicates successful target inhibition. A first-in-human study of Lartesertib showed a reduction in γ-H2AX levels, another marker of DNA damage and ATM pathway activity.[3][4][5]
Experimental Protocols
Protocol 1: Assessing Drug Synergy via Combination Index (CI)
This protocol is based on the Chou-Talalay method, a widely accepted model for quantifying drug interactions.[8][9]
-
Determine Monotherapy Potency:
-
Plate cells at a predetermined density in 96-well plates.
-
Create a serial dilution series for Lartesertib and the combination drug, each tested alone. A typical range would span from 100x to 0.01x of the expected IC50.
-
After 72 hours (or a suitable duration for the cell line), assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, resazurin).
-
Calculate the IC50 (concentration that inhibits 50% of growth) for each drug from the dose-response curves.
-
-
Design Combination Experiment:
-
Select a constant ratio of the two drugs based on their IC50s (e.g., a ratio of [Lartesertib IC50] : [Drug B IC50]). This is the "constant ratio" design.[9]
-
Create a serial dilution of this drug combination mix.
-
Plate cells and add the combination dilutions, as well as individual drug dilutions as controls.
-
-
Data Analysis:
-
Measure cell viability and calculate the "Fraction affected" (Fa) for each dose, where Fa = 1 - (viability of treated cells / viability of control cells).
-
Use software like CompuSyn or an R package (e.g., SynergyFinder) to calculate the Combination Index (CI).[10][11]
-
The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% effect.[11]
-
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Synergy Experiment Workflow
Caption: Workflow for a drug combination synergy experiment using the Combination Index method.
Section 3: Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Lartesertib (Monotherapy)
| Parameter | Value Range | Dose Range | Source |
| Maximum Tolerated Dose (MTD) | 300 mg once daily | 100-400 mg | [3][4][5] |
| Time to Max Plasma Conc. (Tmax) | 1 - 2 hours | 100-400 mg | [3][4][5] |
| Elimination Half-life (t1/2) | 5 - 7 hours | 100-400 mg | [3][4][5] |
| Common Dose-Limiting Toxicity | Maculopapular rash | 200-400 mg | [3][4] |
Table 2: Example Combination Index (CI) Values for DDR Inhibitors
This table provides examples of synergy observed with other DDR inhibitors to illustrate typical data presentation.
| Combination | Cell Line | CI Value (Mean ± SD) | Interpretation | Source |
| ATRi (AZD6738) + Radium-223 | PC-3 (Prostate) | 0.16 ± 0.54 | Strong Synergy | [12] |
| ATRi (AZD6738) + Radium-223 | DU145 (Prostate) | 0.20 ± 0.14 | Strong Synergy | [12] |
| ATMi (AZD0156) + Radium-223 | PC-3 (Prostate) | 0.04 ± 0.32 | Very Strong Synergy | [12] |
| PARPi (AZD2281) + Radium-223 | DU145 (Prostate) | 0.56 ± 0.13 | Synergy | [12] |
Section 4: The Rac Signaling Pathway
While distinct from Lartesertib's mechanism, the Rac signaling pathway is a relevant target in cancer therapy, particularly concerning cell motility and metastasis.
Q1: What is the role of the Rac signaling pathway in cancer? Rac1, a member of the Rho family of small GTPases, is a crucial regulator of the actin cytoskeleton.[13] Its activation is essential for processes like cell migration, invasion, and proliferation.[14] In cancer, hyperactivation of the Rac signaling pathway is often associated with increased metastatic potential and poor prognosis in various tumors, including hepatocellular carcinoma.[13][14]
Q2: How could one investigate synergistic effects with a Rac inhibitor? The same principles of synergy testing apply. A Rac inhibitor (e.g., NSC23766) could be combined with other agents, such as chemotherapy or targeted therapies that affect different cellular processes. For example, combining a Rac inhibitor to block cell motility with a drug that induces apoptosis could provide a synergistic anti-cancer effect. The experimental workflow would be identical to the one described for Lartesertib, starting with IC50 determination and followed by a combination index analysis.
Rac Signaling Pathway Diagram
Caption: Simplified Rac signaling pathway leading to cell motility and invasion.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significance of the Rac signaling pathway in HCC cell motility: implications for a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (Rac)-Lartesertib and Other ATM Inhibitors in Oncology Research
An objective guide for researchers and drug development professionals on the potency, selectivity, and cellular activity of leading Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, with a focus on (Rac)-Lartesertib (M4076).
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in repairing DNA double-strand breaks (DSBs). Its inhibition is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1] this compound, also known as M4076, is a potent and selective, orally administered ATM inhibitor currently under clinical investigation for the treatment of advanced solid tumors.[1][2] This guide provides a comparative analysis of the efficacy of Lartesertib against other well-characterized ATM inhibitors, including KU-55933, KU-60019, and AZD0156, supported by experimental data and detailed methodologies.
Comparative Efficacy: Potency and Selectivity
The efficacy of an ATM inhibitor is determined by its potency in inhibiting the kinase and its selectivity against other related kinases, which minimizes off-target effects. Lartesertib (M4076) demonstrates exceptional cellular potency, significantly surpassing earlier generation inhibitors like KU-55933.
| Inhibitor | Assay Type | Target Readout | IC50 (nM) | Source |
| This compound (M4076) | Cell-Based (HCT116) | p-CHK2 (Thr68) Inhibition | 10 ± 2 | ResearchGate |
| AZD0156 | Cell-Based (HT29) | p-ATM (Ser1981) Inhibition | 0.58 | [3] |
| KU-60019 | Enzymatic | ATM Kinase Activity | 6.3 | AbMole BioScience |
| KU-55933 | Cell-Based (HCT116) | p-CHK2 (Thr68) Inhibition | 1100 ± 260 | ResearchGate |
Table 1: Comparative Potency of ATM Inhibitors. IC50 values represent the half-maximal inhibitory concentration. Lower values indicate higher potency.
Selectivity is critical for minimizing toxicity. Lartesertib exhibits remarkable selectivity for ATM over other kinases in the PI3K-related kinase (PIKK) family, such as ATR and mTOR.[1] AZD0156 also shows high selectivity, being over 1,000-fold more selective for ATM than for ATR, mTOR, and PI3Kα.[3]
| Inhibitor | Off-Target Kinase | Selectivity (IC50 in nM) | Fold Selectivity (vs. ATM IC50) | Source |
| This compound (M4076) | ATR | 10,000 ± 320 | ~1,000x | ResearchGate |
| mTOR | > 30,000 | >3,000x | ResearchGate | |
| AZD0156 | ATR, mTOR, PI3Kα | > 580 | >1,000x | [3] |
| KU-55933 | PI3Kα/β/δ | ~2,000 | ~1.8x (vs. enzymatic IC50) | ResearchGate |
| PI3Kγ | 14,000 | ~12.7x (vs. enzymatic IC50) | ResearchGate |
Table 2: Kinase Selectivity Profile of ATM Inhibitors. Fold selectivity is calculated against the respective ATM IC50 values to demonstrate specificity.
ATM Signaling and Inhibition Mechanism
ATM is activated by DNA double-strand breaks, initiating a signaling cascade that promotes cell cycle arrest and DNA repair. Inhibitors like Lartesertib are ATP-competitive, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream targets, such as CHK2 and p53.[4] This abrogation of the DNA damage response can lead to the accumulation of lethal DNA damage in cancer cells, particularly when combined with radiation or chemotherapy.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Lartesertib versus KU-55933 in preclinical cancer models
An Objective Comparison of (Rac)-Lartesertib and KU-55933 in Preclinical Cancer Models
This guide provides a detailed comparison of two prominent research-grade Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, this compound (also known as M4076) and KU-55933. Both compounds are instrumental in preclinical cancer research for their ability to sensitize tumor cells to DNA-damaging agents. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their potency, selectivity, and application in preclinical models, supported by experimental data and detailed protocols.
Introduction to ATM Inhibition
The ATM kinase is a master regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[1] Upon activation, ATM phosphorylates a multitude of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1] In many cancers, the DDR pathway is dysregulated, and inhibiting key players like ATM can be a strategic approach to enhance the efficacy of therapies that induce DSBs, such as radiotherapy and certain chemotherapies.[1][2]
This compound is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of ATM.[2][3] It has been investigated in clinical trials both as a monotherapy and in combination with other DDR inhibitors.[4][5] KU-55933 is another widely used, potent, and specific ATM inhibitor that has been extensively characterized in preclinical studies as a radio- and chemosensitizing agent.[6][7]
Mechanism of Action
Both Lartesertib and KU-55933 function by competitively binding to the ATP-binding pocket of the ATM kinase, preventing the phosphorylation of its downstream targets. This inhibition disrupts the signaling cascade that would normally lead to DNA repair and cell cycle checkpoint activation.[2][8] By abrogating the ATM-mediated response, these inhibitors prevent cancer cells from repairing lethal DNA damage induced by external agents, leading to mitotic catastrophe and apoptosis.[3][9]
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and binding affinity (Ki) of Lartesertib and KU-55933 against ATM and other related kinases. Lower values indicate higher potency and affinity.
| Target Kinase | This compound | KU-55933 |
| ATM | IC50: 0.2 nM [3] | IC50: 12.9 nM [6][7] / Ki: 2.2 nM [7] |
| DNA-PK | - | IC50: 2,500 nM[6] |
| PI3K | - | IC50: 16,600 nM[6] |
| mTOR | - | IC50: 9,300 nM[6] |
| ATR | Highly Selective[3] | IC50: >100,000 nM |
Data for this compound against other kinases are described qualitatively as highly selective.[3]
Preclinical Performance
In Vitro Studies
Both inhibitors have demonstrated significant efficacy in vitro across a range of human cancer cell lines.
-
This compound: Has been shown to suppress clonogenic cancer cell growth and potently enhance the antitumor activity of ionizing radiation.[1][3] When combined with an ATR inhibitor, it can induce synthetic lethality and promote tumor cell death.[5][10]
-
KU-55933: Sensitizes various cancer cells, including glioblastoma and colorectal cancer lines, to ionizing radiation and topoisomerase poisons like etoposide and doxorubicin.[11][12] It can inhibit cancer cell proliferation by inducing G1 or G2/M cell cycle arrest and, in some contexts, triggers apoptosis by blocking Akt phosphorylation.[9][13]
In Vivo Studies
In animal models, both compounds have shown the ability to enhance the efficacy of standard cancer therapies.
-
This compound: Oral administration in mice bearing human tumor xenografts, combined with radiotherapy, led to complete tumor regressions.[1] Its combination with an ATR inhibitor also resulted in complete tumor growth inhibition in pancreatic cancer models.[5]
-
KU-55933: While KU-55933 itself has limitations in vivo, a more soluble analog, KU-59403, was developed to demonstrate efficacy.[11] This analog showed marked potentiation of chemotherapy in human tumor xenograft models.[11] KU-55933 has been shown to increase the responsiveness of inherently sensitive glioblastoma cells to temozolomide (TMZ).[12]
Experimental Protocols
Below are representative protocols for key experiments used to evaluate ATM inhibitors.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the kinase activity of purified ATM enzyme.
-
Enzyme Preparation: Purified recombinant ATM is obtained.
-
Substrate: A specific peptide substrate for ATM (e.g., a p53-derived peptide) is used.
-
Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled ³²P-ATP or using a fluorescence-based method) to a mixture containing the ATM enzyme, substrate, and varying concentrations of the inhibitor (Lartesertib or KU-55933).
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves separating the phosphorylated peptide and measuring radioactivity. For fluorescence assays, a specific antibody detects the phosphorylated substrate.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the cytotoxic and cytostatic effects of a treatment.
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with the ATM inhibitor (e.g., 1 µM KU-59403 or an equivalent dose of Lartesertib) for a set period (e.g., 2-16 hours) before, during, or after exposure to a cytotoxic agent (e.g., ionizing radiation at 2, 4, 6 Gy).[11]
-
Incubation: The treatment medium is removed, replaced with fresh medium, and plates are incubated for 10-14 days to allow colony formation.
-
Fixing and Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: Colonies containing >50 cells are counted. The surviving fraction for each treatment is calculated relative to the untreated control.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of ATM downstream targets.
-
Cell Lysis: Cells are treated as required (e.g., with an inhibitor and/or DNA damaging agent) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to a phosphorylated target (e.g., anti-phospho-p53 Ser15, anti-phospho-CHK2 Thr68). A separate blot is run for the total protein as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP), and the signal is detected using a chemiluminescent substrate.[12]
Summary and Conclusion
Both this compound and KU-55933 are highly effective ATM inhibitors that serve as valuable tools in preclinical cancer research.
-
This compound stands out for its sub-nanomolar potency and high selectivity.[3] Its oral bioavailability and progression into clinical trials underscore its potential for translational research.[2][5]
-
KU-55933 is a foundational research tool with a well-characterized profile.[6] While its own pharmacokinetic properties may be less optimal for in vivo work, its extensive use in vitro and the development of improved analogs have firmly established the therapeutic concept of ATM inhibition.[11]
The choice between these inhibitors may depend on the specific experimental context. Lartesertib's superior potency and clinical relevance make it an attractive option for studies aiming for translational impact. KU-55933 remains an excellent, cost-effective choice for in vitro mechanism-of-action studies and proof-of-concept experiments. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their preclinical cancer models.
References
- 1. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 9. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of (Rac)-Lartesertib's selectivity for ATM over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of (Rac)-Lartesertib (also known as M4076) for the Ataxia-Telangiectasia Mutated (ATM) kinase over other kinases. The information is supported by available experimental data and is intended to offer an objective assessment for researchers in drug discovery and development.
Executive Summary
This compound is a potent and highly selective inhibitor of ATM kinase with sub-nanomolar potency.[1][2] Available data indicates a remarkable selectivity for ATM over other closely related kinases in the PI3K-like kinase (PIKK) family, such as DNA-PK and ATR. This high selectivity is a critical attribute for a chemical probe or therapeutic candidate, as it minimizes off-target effects and allows for a more precise interrogation of the ATM signaling pathway. This guide will compare the selectivity profile of Lartesertib with other well-characterized ATM inhibitors, AZD0156 and KU-60019.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount for its utility in both basic research and clinical applications. The following table summarizes the inhibitory potency (IC50) of this compound and other ATM inhibitors against ATM and other kinases. A lower IC50 value indicates higher potency.
| Compound | ATM IC50 | DNA-PK IC50 | ATR IC50 | mTOR IC50 | PI3Kα IC50 | Selectivity over DNA-PK | Selectivity over ATR | Selectivity over mTOR/PI3Kα |
| This compound | 0.2 nM | 600 nM | Not Available | Not Available | Not Available | 3000-fold | Not Available | Not Available |
| AZD0156 | 0.58 nM | Not Available | >580 nM | >580 nM | >580 nM | Not Available | >1000-fold | >1000-fold |
| KU-60019 | 6.3 nM | 1700 nM | >10000 nM | Not Available | Not Available | ~270-fold | ~1600-fold | Not Available |
Note: IC50 values are compiled from various sources and experimental conditions may differ.
One study has reported that Lartesertib showed no inhibition of 583 other kinases when tested at a concentration of 100 nM, underscoring its high selectivity.[3]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is typically performed using in vitro kinase assays. Below is a generalized protocol for a biochemical kinase assay to determine the IC50 value of an inhibitor.
In Vitro Kinase Assay for IC50 Determination
Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant human ATM kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods)
-
Substrate (e.g., a peptide or protein substrate for ATM, such as p53 or CHK2)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or antibody and detection substrate for ELISA-based methods)
-
Microplates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer. Prepare a master mix containing the kinase, substrate, and any necessary co-factors in the kinase buffer.
-
Reaction Setup: Add the diluted inhibitor solutions to the wells of a microplate.
-
Initiation of Kinase Reaction: Add the kinase master mix to each well. Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-³²P]ATP, wash the filter membranes to remove unincorporated ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Non-Radiometric Assays (e.g., TR-FRET, ELISA): These methods typically involve an antibody that specifically recognizes the phosphorylated substrate. The signal is generated by a secondary antibody conjugated to a reporter enzyme or a fluorescent probe.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Context and Experimental Design
To better understand the role of ATM and the experimental approaches to assess its inhibition, the following diagrams are provided.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for Kinase Inhibition Assay.
Caption: Logic for Determining Kinase Selectivity.
References
Comparative analysis of (Rac)-Lartesertib and Mps1 inhibitors
A Comparative Analysis of (Rac)-Lartesertib and Mps1 Inhibitors in Cancer Therapy
In the landscape of precision oncology, targeting cellular pathways that are critical for cancer cell survival and proliferation is a primary strategy. This guide provides a comparative analysis of two distinct classes of investigational anticancer agents: this compound, an Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, and inhibitors of Monopolar Spindle 1 (Mps1) kinase. While both classes of inhibitors interfere with critical cell cycle processes, they do so through fundamentally different mechanisms, offering unique therapeutic opportunities. This analysis will delve into their mechanisms of action, present comparative preclinical data, and outline the experimental methodologies used to evaluate these compounds.
Introduction to this compound and Mps1 Inhibitors
This compound , also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase ATM. ATM is a master regulator of the DNA damage response (DDR), a crucial signaling network that detects and repairs DNA double-strand breaks (DSBs).[1][2] By inhibiting ATM, Lartesertib prevents the activation of the DNA damage checkpoint, disrupts DNA repair mechanisms, and can induce apoptosis in cancer cells, particularly those with a high reliance on ATM signaling.[1] Furthermore, it has the potential to sensitize tumor cells to DNA-damaging agents like chemotherapy and radiotherapy.[1] The designation "(Rac)" indicates that it is a racemic mixture, containing equal amounts of two enantiomers, which may have different pharmacological properties.
Mps1 (TTK) is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][4] Mps1 is essential for the recruitment of other SAC proteins to unattached kinetochores, thereby preventing premature entry into anaphase.[3] Overexpression of Mps1 is observed in various cancers and is associated with aneuploidy and tumor progression.[3] Mps1 inhibitors are a class of drugs that disrupt the SAC, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[3][5]
Mechanism of Action and Signaling Pathways
The therapeutic rationales for targeting ATM with this compound and Mps1 with its inhibitors are distinct, focusing on two different critical cellular processes: the DNA damage response and the spindle assembly checkpoint, respectively.
This compound and the ATM Signaling Pathway
This compound targets the ATM kinase, a key apical kinase in the DNA damage response pathway. Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM by Lartesertib disrupts this entire cascade.
Mps1 Inhibitors and the Spindle Assembly Checkpoint
Mps1 inhibitors act during mitosis to disrupt the spindle assembly checkpoint. Mps1's kinase activity is essential for the recruitment of key SAC proteins to kinetochores that are not properly attached to the mitotic spindle. By inhibiting Mps1, these drugs prevent the formation of the Mitotic Checkpoint Complex (MCC), leading to premature anaphase entry, severe chromosomal segregation errors, and ultimately cell death.
Comparative Performance Data
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of its target enzyme by 50%.
| Inhibitor | Target | IC50 (in vitro) | Reference(s) |
| This compound (M4076) | ATM | Sub-nanomolar | [6] |
| BAY 1161909 (Empesertib) | Mps1 | < 1 nM | [7][8] |
| BAY 1217389 | Mps1 | < 10 nM (0.63 nM) | [2][6][9] |
| CFI-402257 (Luvixasertib) | Mps1 | 1.2 nM | [1][10][11] |
| BOS-172722 | Mps1 | 2 nM | [12] |
Experimental Protocols
The determination of an inhibitor's IC50 is a crucial step in its preclinical evaluation. A common method for this is an in vitro kinase assay.
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 of a kinase inhibitor.
-
Reagents and Materials:
-
Recombinant kinase (ATM or Mps1)
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound or an Mps1 inhibitor) at various concentrations
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate)
-
96- or 384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the recombinant kinase to the wells of the microplate.
-
Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents to quantify the amount of phosphorylated substrate. This is often done using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Therapeutic Applications and Clinical Development
Both ATM and Mps1 inhibitors are being actively investigated in clinical trials for the treatment of various cancers.
This compound is being evaluated in clinical trials both as a monotherapy and in combination with other agents, particularly other DNA damage response inhibitors like ATR inhibitors.[9] The rationale for combination therapy is based on the concept of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways is selectively lethal to cancer cells. A phase I study of Lartesertib monotherapy in patients with advanced solid tumors established a maximum tolerated dose and showed evidence of target engagement.
Mps1 inhibitors , such as BAY 1161909, BAY 1217389, CFI-402257, and BOS-172722, have also entered clinical trials.[3][13] A particularly promising strategy is the combination of Mps1 inhibitors with taxanes (e.g., paclitaxel).[13][14] Taxanes work by stabilizing microtubules, which activates the spindle assembly checkpoint and causes a mitotic arrest. By subsequently inhibiting Mps1, cancer cells are forced to exit mitosis despite the presence of spindle defects, leading to a synergistic increase in chromosome missegregation and cell death.[14]
Conclusion
This compound and Mps1 inhibitors represent two distinct and promising approaches to cancer therapy. This compound targets the core of the DNA damage response, making it a potential agent for sensitizing tumors to conventional therapies and for exploiting synthetic lethal relationships. In contrast, Mps1 inhibitors target the fidelity of chromosome segregation during mitosis, a process that is often dysregulated in cancer. The high potency and selectivity of the inhibitors developed for both targets underscore the potential for these targeted therapies. Future research and ongoing clinical trials will be crucial in defining the optimal therapeutic contexts, be it as monotherapies or in combination regimens, for these innovative anti-cancer agents.
References
- 1. pnas.org [pnas.org]
- 2. BAY1217389 | MPS1/TTK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 14. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Checkpoints: A Head-to-Head Comparison of the ATM Inhibitor (Rac)-Lartesertib and the ATR Inhibitor Berzosertib
For researchers, scientists, and drug development professionals, understanding the nuances of DNA Damage Response (DDR) inhibitors is paramount. This guide provides a comprehensive, data-driven comparison of two key players targeting different apical kinases in the DDR pathway: (Rac)-Lartesertib, an inhibitor of Ataxia Telangiectasia Mutated (ATM), and Berzosertib, a first-in-class inhibitor of Ataxia Telangiectasia and Rad3-related (ATR). While both play crucial roles in maintaining genomic integrity, their distinct mechanisms of action, preclinical efficacy, and clinical profiles present unique therapeutic opportunities and challenges.
At a Glance: Key Differences
| Feature | This compound | Berzosertib |
| Primary Target | Ataxia Telangiectasia Mutated (ATM) Kinase | Ataxia Telangiectasia and Rad3-related (ATR) Kinase |
| Mechanism of Action | Inhibits ATM kinase activity, preventing the signaling cascade in response to DNA double-strand breaks (DSBs), thereby disrupting DNA damage checkpoint activation and repair.[1][2] | Selectively binds to and inhibits ATR kinase activity, preventing ATR-mediated signaling in the ATR-Checkpoint Kinase 1 (Chk1) pathway, which is activated by replication stress. This leads to the disruption of DNA damage repair and checkpoint activation.[3][4] |
| Therapeutic Strategy | Primarily chemo- and radio-sensitization by preventing the repair of DNA damage induced by these agents.[2] Also explored for synthetic lethality in tumors with deficiencies in other DDR pathways.[5] | Synthetic lethality in tumors with pre-existing DDR defects (e.g., ATM or TP53 mutations) and as a sensitizer to DNA-damaging chemotherapy.[3] |
| Administration | Oral[2][6] | Intravenous[3][7] |
| Development Status | Phase I/II clinical trials[6][8] | Phase I/II clinical trials[3][9] |
Signaling Pathways and Mechanism of Action
The DNA Damage Response is a complex signaling network essential for maintaining genomic stability. ATM and ATR are two distinct, yet related, serine/threonine protein kinases that act as master regulators of this response.
ATM (this compound's Target): ATM is primarily activated by DNA double-strand breaks (DSBs), which can be induced by ionizing radiation or certain chemotherapeutics. Once activated, ATM phosphorylates a host of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[5] Lartesertib, by inhibiting ATM, prevents these downstream signaling events, leading to the accumulation of DNA damage and enhanced tumor cell death, particularly when combined with DNA-damaging agents.[2][5]
ATR (Berzosertib's Target): ATR, on the other hand, is activated by a broader range of DNA damage, particularly replication stress, which occurs when the DNA replication machinery is stalled.[4] ATR activates the CHK1 kinase to stabilize replication forks, promote DNA repair, and arrest the cell cycle. Berzosertib inhibits this ATR-CHK1 signaling axis, causing replication forks to collapse, leading to DSBs and ultimately cell death, a mechanism that is particularly effective in cancer cells with high levels of replication stress or defects in other DNA repair pathways.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Facebook [cancer.gov]
- 5. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of (Rac)-Lartesertib: A Comparative Guide to ATM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Lartesertib and other prominent ATM inhibitors in clinical development. The information is intended to support independent validation and further research into targeting the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).
This compound, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of ATM kinase.[1][2][3] By inhibiting ATM, Lartesertib prevents the repair of DNA double-strand breaks (DSBs), which can lead to the death of cancer cells and sensitize them to other cancer therapies that induce DNA damage.[1][3] The "(Rac)" designation indicates that it is a racemic mixture. This guide compares this compound with other ATM inhibitors that have entered clinical trials: AZD0156 and M3541. Additionally, Berzosertib (VE-822), primarily an ATR inhibitor with secondary ATM inhibitory activity, is included for a broader perspective on DDR pathway inhibition.
Comparative Data of ATM Inhibitors
The following tables summarize key quantitative data for this compound and its alternatives, focusing on their potency, clinical trial data, and pharmacokinetic properties.
Table 1: In Vitro Potency of ATM Inhibitors
| Compound | Target | IC50 / Ki | Notes |
| This compound (M4076) | ATM | IC50: 0.2 nM[4] | Highly potent and selective. |
| AZD0156 | ATM | IC50: 0.58 nM[5][6] | Potent and selective oral inhibitor. |
| M3541 | ATM | IC50: 0.25 nM[2][7][8][9] | Potent, ATP-competitive, and selective. |
| Berzosertib (VE-822) | ATR, ATM | Ki: <0.2 nM (ATR), 34 nM (ATM)[10][11] | Primarily an ATR inhibitor with ATM activity. |
Table 2: Phase I Clinical Trial Data
| Compound | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| This compound (M4076) | 300 mg once daily[12][13] | Maculopapular rash, pyrexia[12] |
| AZD0156 | Not reached in combination with olaparib at 120mg BID | Hematologic toxicities (Grade 3 and 4)[14] |
| M3541 | Not established (study terminated early)[15][16][17][18] | Urinary tract infection, febrile neutropenia (in one patient at 200mg)[19][15][16] |
| Berzosertib (VE-822) | Not reached in combination with cisplatin; RP2D of 140 mg/m² with cisplatin[20] | Neutropenia, leukopenia, thrombocytopenia, febrile neutropenia, lung infection, hypersensitivity reaction[20][21][22][23] |
Table 3: Pharmacokinetic Parameters
| Compound | Median Tmax (hours) | Mean Elimination Half-life (hours) | Cmax |
| This compound (M4076) | ~1 to 2[12] | ~5 to 7[12] | Dose-related increase[12] |
| AZD0156 | Not specified | ~9 to 12 | Dose-proportional exposure[14] |
| M3541 | Not specified | Not specified | Less than dose-proportional increase |
| Berzosertib (VE-822) | Not specified | ~17[24][25] | Approximately dose-proportional from 18 to 210 mg/m²[25] |
Table 4: Pharmacodynamic Effects (γ-H2AX Inhibition)
| Compound | Reported γ-H2AX Inhibition |
| This compound (M4076) | Trend of reduction with highest target inhibition of 80% to 100% in a Phase I study.[12][13] |
| AZD0156 | Strong inhibition of H2AX phosphorylation in preclinical models.[1][5] |
| M3541 | Preclinical data shows inhibition of ATM signaling.[19] |
| Berzosertib (VE-822) | Increased γH2AX phosphorylation and persistence of DNA damage when combined with XRT in preclinical models.[26] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of ATM inhibitors are provided below.
Measurement of γ-H2AX by Immunofluorescence
This protocol is for quantifying DNA double-strand breaks in cultured cells following treatment with an ATM inhibitor and/or a DNA damaging agent.
Materials:
-
Cultured cells
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with the ATM inhibitor and/or DNA damaging agent for the desired time.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
Block with 5% BSA in PBS for 30 minutes at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (typically diluted 1:200 to 1:800 in 5% BSA/PBS) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (typically diluted 1:200 to 1:500 in 5% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.
-
Visualize and quantify γ-H2AX foci using a fluorescence microscope and image analysis software.
Measurement of γ-H2AX by Western Blot
This protocol is for the semi-quantitative analysis of total γ-H2AX levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Primary antibody for loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the results.
Measurement of γ-H2AX by ELISA
Commercial ELISA kits are available for the quantitative measurement of γ-H2AX in cell lysates. The general procedure is as follows:
Materials:
-
γ-H2AX ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Cell lysate samples
-
Wash buffer
Procedure:
-
Prepare cell lysates according to the kit's instructions.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow γ-H2AX to bind to the immobilized antibody.
-
Wash the wells to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugate and incubate.
-
Wash the wells.
-
Add the substrate and incubate to develop color.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of γ-H2AX in the samples based on the standard curve.
Visualizations
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway, which is the target of this compound and its alternatives.
Caption: ATM Signaling Pathway and Inhibition by Lartesertib.
Experimental Workflow for ATM Inhibitor Validation
The diagram below outlines a typical workflow for the preclinical validation of an ATM inhibitor like this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATM/ATR compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M3541|1360628-91-6|COA [dcchemicals.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase I Open-label Uncontrolled Multicenter Dose-escalation Study | Clinical Research Studies Listing [research-studies.allinforhealth.info]
- 18. S-EPMC9098584 - Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors. - OmicsDI [omicsdi.org]
- 19. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [christie.openrepository.com]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
- 24. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 26. axonmedchem.com [axonmedchem.com]
Cross-validation of (Rac)-Lartesertib's anti-tumor activity in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of (Rac)-Lartesertib (hereafter referred to as Lartesertib), a potent and selective oral inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Lartesertib is currently under investigation for the treatment of various advanced solid tumors, including prostate, endometrial, and epithelial ovarian cancers.[1] This document summarizes its performance, compares it with alternative therapeutic strategies, and provides detailed experimental data and protocols to support further research and development.
Mechanism of Action
Lartesertib functions by targeting the ATM protein, a crucial component of the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks (DSBs), ATM activation initiates cell cycle arrest and DNA repair. By inhibiting ATM, Lartesertib prevents cancer cells from repairing damaged DNA, leading to apoptosis or increased susceptibility to other cancer therapies that induce DNA damage.[2]
Below is a diagram illustrating the signaling pathway affected by Lartesertib.
Caption: Lartesertib inhibits ATM kinase, preventing DNA repair and cell cycle arrest, leading to apoptosis.
Preclinical Anti-Tumor Activity: A Comparative Analysis
Lartesertib has demonstrated significant anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other agents. This section provides a comparative summary of its efficacy.
Combination Therapy with ATR Inhibitors in Triple-Negative Breast Cancer (TNBC)
A key study by Turchick et al. (2023) investigated the synergistic effect of Lartesertib (M4076) with the ATR inhibitor M4344 in patient-derived xenograft (PDX) models of TNBC. The combination therapy resulted in a substantial improvement in efficacy and survival compared to monotherapy.[3]
Table 1: Comparative Efficacy of Lartesertib in Combination with an ATR Inhibitor in TNBC PDX Models [3]
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 28 |
| M4344 (ATR inhibitor) Monotherapy | 45 | 42 |
| Lartesertib (M4076) Monotherapy | 20 | 35 |
| M4344 + Lartesertib Combination | 85 | 68 |
Combination with ATR inhibitor gartisertib
In a study involving patient-derived xenograft models of triple-negative breast cancer, the combination of lartesertib with the ATR inhibitor gartisertib showed a significantly improved tumor control rate of 42% compared to 27% with single-agent gartisertib.[4] In preclinical models of pancreatic cancer (MiaPaCa2) and acute myeloid leukemia (Mv4.11), the combination of lartesertib and gartisertib led to complete tumor growth inhibition and almost complete tumor regression, respectively.[4]
Clinical Trials Overview
Lartesertib is being evaluated in several clinical trials for advanced solid tumors. The following table summarizes key ongoing studies.
Table 2: Overview of Key Clinical Trials Involving Lartesertib
| NCT Number | Phase | Title | Cancer Types | Interventions |
| NCT04882917 | I | First-in-human Study of M4076 in Advanced Solid Tumors | Advanced Solid Tumors | Lartesertib |
| NCT05396833 | Ib | Study of Tuvusertib in Combination With Lartesertib or Avelumab | Advanced Solid Tumors | Lartesertib, Tuvusertib, Avelumab |
| NCT06433219 | II | Tuvusertib Combined With Niraparib or Lartesertib in Epithelial Ovarian Cancer | Epithelial Ovarian Cancer | Lartesertib, Tuvusertib, Niraparib |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Lartesertib.
In Vivo Xenograft Studies
The following diagram outlines a general workflow for conducting in vivo xenograft studies to assess the anti-tumor activity of Lartesertib.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of (Rac)-Lartesertib and its enantiomers
An Important Note on the Stereochemistry of Lartesertib:
Initial inquiries into the pharmacokinetic profiles of "(Rac)-Lartesertib and its enantiomers" have revealed a crucial detail regarding the drug's stereochemistry. Lartesertib (also known as M4076) is not a conventional racemic mixture of enantiomers but is, in fact, a stable single atropisomer [1]. Atropisomers are a unique form of stereoisomers that arise from hindered rotation around a single chemical bond, leading to distinct, non-interchangeable three-dimensional structures. In the case of Lartesertib, one specific atropisomer has been selected for development due to its desired pharmacological properties.
This guide will, therefore, focus on the available pharmacokinetic data for this single, clinically relevant atropisomer of Lartesertib. While a direct comparison with its corresponding, undeveloped atropisomer is not feasible due to the lack of public data, this document will provide a comprehensive overview of the known pharmacokinetic profile of Lartesertib and the general principles of stereoisomerism in drug development.
Introduction to Lartesertib and its Mechanism of Action
Lartesertib is an orally bioavailable and highly potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase[2][3][4]. ATM kinase is a critical regulator of the DNA Damage Response (DDR) pathway, a cellular network that detects and repairs DNA double-strand breaks[5]. By inhibiting ATM, Lartesertib prevents cancer cells from repairing their damaged DNA, which can lead to apoptosis (programmed cell death) and sensitize tumors to other cancer therapies like radiation and chemotherapy[2][5].
The signaling pathway in which Lartesertib acts is depicted below:
Pharmacokinetic Profile of Lartesertib (Single Atropisomer)
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. The following table summarizes the key pharmacokinetic parameters of the single atropisomer of Lartesertib based on data from a first-in-human Phase 1 clinical trial[6].
| Pharmacokinetic Parameter | Value | Description |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours | The time it takes for Lartesertib to reach its highest concentration in the blood plasma after oral administration. |
| Elimination Half-Life (t½) | 5 - 7 hours | The time required for the concentration of Lartesertib in the body to be reduced by half. |
| Accumulation | Minimal | Little to no buildup of the drug in the body with repeated dosing. |
Experimental Protocols
The determination of pharmacokinetic parameters involves a series of well-defined experimental procedures. Below is a generalized workflow for a clinical pharmacokinetic study.
Detailed Methodologies:
-
Drug Administration and Sample Collection:
-
Lartesertib is administered orally to study participants at a specified dose.
-
Blood samples are collected at predetermined time points before and after drug administration to capture the absorption, distribution, and elimination phases.
-
-
Bioanalytical Method:
-
Plasma Separation: Whole blood is centrifuged to separate the plasma, which contains the drug.
-
Sample Preparation: The plasma samples undergo an extraction process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate Lartesertib and remove interfering substances.
-
Quantification: The concentration of Lartesertib in the processed samples is measured using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate drug quantification.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration data at different time points are used to generate a concentration-time curve.
-
Pharmacokinetic parameters such as Tmax, Cmax (maximum concentration), AUC (area under the curve, representing total drug exposure), and t½ are calculated from this curve using specialized software.
-
The Importance of Stereoisomerism in Drug Development
While specific comparative data for Lartesertib's atropisomers is unavailable, it is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
Differences in the pharmacokinetic profiles of stereoisomers can arise in:
-
Absorption: One isomer may be absorbed more rapidly or to a greater extent than the other.
-
Distribution: Isomers can differ in their binding to plasma proteins, affecting their distribution throughout the body.
-
Metabolism: Enzymes in the liver and other tissues may metabolize one isomer more quickly than the other, leading to different clearance rates.
-
Excretion: The rate and route of elimination from the body can vary between isomers.
For these reasons, regulatory agencies often require the characterization of individual stereoisomers of a new drug candidate to ensure a comprehensive understanding of its safety and efficacy profile. The selection of a single, stable atropisomer for the development of Lartesertib highlights the careful consideration of stereochemistry in modern drug design to optimize therapeutic outcomes.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lartesertib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Atropisomer - Wikipedia [en.wikipedia.org]
- 6. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (Rac)-Lartesertib Against Standard-of-Care Chemotherapies in PI3K/AKT-Driven Cancers
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (Rac)-Lartesertib (also known as ARQ 092 or Miransertib), a potent and selective allosteric pan-AKT inhibitor, against standard-of-care chemotherapies in cancer models characterized by a dysregulated PI3K/AKT signaling pathway. The data presented is compiled from publicly available preclinical studies to aid researchers and drug development professionals in evaluating the therapeutic potential of targeting the AKT node in relevant cancer subtypes.
This compound is an oral, selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2][3]. It functions by binding to both the active and inactive forms of AKT, thereby preventing its membrane localization and subsequent activation[2]. This mechanism of action makes it a promising candidate for treating cancers with activating mutations in the PI3K/AKT pathway, such as those with PIK3CA or AKT1 mutations[4][5].
Quantitative Performance Analysis
The following tables summarize the preclinical efficacy of this compound, both as a monotherapy and in combination, compared to standard-of-care chemotherapies in xenograft models of human cancers.
Table 1: this compound Monotherapy Efficacy in a PIK3CA-Mutant Endometrial Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Cancer Model | Reference |
| This compound (ARQ 092) | 50 mg/kg, daily | 15% | AN3CA (endometrial) | [6] |
| This compound (ARQ 092) | 100 mg/kg, daily | 55% | AN3CA (endometrial) | [6] |
| This compound (ARQ 092) | 200 mg/kg, every other day | 60% | AN3CA (endometrial) | [6] |
Table 2: Comparative Efficacy of this compound in Combination with Paclitaxel in a Breast Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Cancer Model | Reference |
| This compound (ARQ 092) | - | 50% | KPL-4 (breast) | [6] |
| Paclitaxel | - | 41% | KPL-4 (breast) | [6] |
| This compound + Paclitaxel | - | 85% | KPL-4 (breast) | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a preclinical xenograft study.
Experimental Protocols
Murine Xenograft Model for Efficacy Assessment
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Cell Lines and Culture:
-
Human cancer cell lines with known PI3K/AKT pathway mutations (e.g., AN3CA endometrial cancer cells with a PIK3CA mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Husbandry:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound is typically formulated for oral gavage.
-
Standard-of-care chemotherapies, such as paclitaxel or carboplatin, are administered via intravenous or intraperitoneal injection at clinically relevant doses and schedules[7][8][9].
-
The vehicle control group receives the same formulation vehicle as the treatment groups.
Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
Western Blot Analysis of AKT Phosphorylation
This protocol describes the methodology for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation status of AKT in tumor tissues.
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals at a specified time point after the final dose.
-
Homogenize the tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated AKT as a ratio to total AKT.
Discussion and Future Directions
The preclinical data presented in this guide suggest that this compound has significant anti-tumor activity in cancer models with a dysregulated PI3K/AKT pathway. As a monotherapy, its efficacy is dose-dependent. Notably, in combination with standard-of-care chemotherapy such as paclitaxel, this compound demonstrates a synergistic effect, leading to enhanced tumor growth inhibition[6].
Further preclinical studies are warranted to directly compare the monotherapeutic efficacy of this compound against a broader range of standard-of-care chemotherapies across various cancer types with different PI3K/AKT pathway alterations. The identification of predictive biomarkers beyond PIK3CA and AKT1 mutations will be crucial for patient stratification in future clinical trials. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring robustness and reproducibility of the findings. The continued investigation of this compound, both as a single agent and in combination, holds promise for improving therapeutic outcomes in patients with PI3K/AKT-driven malignancies.
References
- 1. ChemGood [chemgood.com]
- 2. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging of Treatment Response to the Combination of Carboplatin and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Lartesertib: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (Rac)-Lartesertib, a potent serine/threonine protein kinase ATM inhibitor, requires careful handling and disposal due to its potential biological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of hazardous laboratory chemicals provide a comprehensive framework for its safe management.
Quantitative Disposal Parameters
In the absence of specific quantitative data for this compound, general guidelines for laboratory chemical waste should be strictly followed. Adherence to the regulations set by your institution's Environmental Health and Safety (EH&S) department is paramount. The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | Up to 55 gallons in a Satellite Accumulation Area (SAA). | [1] |
| Maximum Acutely Toxic Waste | Up to 1 quart of liquid or 1 kilogram of solid for P-listed chemicals. | [1] |
| Drain Disposal pH Range | Permissible for aqueous solutions with a pH between 5.5 and 10.5, and only if the chemical is non-hazardous and biodegradable. | [2][3] |
| Storage Time Limit (Partial Container) | Partially filled, properly labeled containers may remain in an SAA for up to one year. | [2] |
| Storage Time Limit (Full Container) | Full containers must be removed from the SAA within three days. | [2] |
Note: this compound, as a bioactive small molecule, should be presumed hazardous. Therefore, drain disposal is not recommended unless explicitly approved by your institution's EH&S department.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound, synthesized from general laboratory chemical waste management guidelines.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams such as radioactive, biological, or non-hazardous waste to prevent dangerous reactions.[2]
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. Plastic is often preferred.[1] The original container, if in good condition, can be used.[2]
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include the full chemical name, "this compound," and a clear indication of its contents (e.g., "Solid Waste," "Aqueous Solution with Trace Amounts"). If mixed with other chemicals, list all components.
-
Mark the date when the first waste is added to the container.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][2]
-
Keep the waste container securely capped at all times, except when adding waste.[2]
-
Ensure that incompatible chemicals are not stored together. For instance, store acids and bases separately.[2]
4. Disposal Request and Pickup:
-
Once the container is full or has been in storage for the maximum allowable time, arrange for its disposal through your institution's hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EH&S) or a similar department to schedule a waste pickup.[1]
-
Do not attempt to treat the chemical waste in the laboratory (e.g., through evaporation or neutralization) unless it is a specifically approved institutional procedure.[4]
5. Empty Container Disposal:
-
A container that held this compound should be considered hazardous waste.
-
For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Deface or remove all previous labels from the empty container before its final disposal as regular trash (if permitted by your institution's policy).[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
